molecular formula C8H5ClF3NO2 B1425464 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid CAS No. 1000522-34-8

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

Cat. No.: B1425464
CAS No.: 1000522-34-8
M. Wt: 239.58 g/mol
InChI Key: ZCMWOZJSLGQSQV-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid is a useful research compound. Its molecular formula is C8H5ClF3NO2 and its molecular weight is 239.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-5-1-4(8(10,11)12)3-13-6(5)2-7(14)15/h1,3H,2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMWOZJSLGQSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696837
Record name [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid
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Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000522-34-8
Record name (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000522348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8LA01CDAP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical properties of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

Introduction

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid, identified by CAS Number 1000522-34-8, is a substituted pyridine derivative of significant interest in synthetic chemistry.[1][2] Its molecular architecture, featuring a trifluoromethyl group, a chlorine atom, and a carboxylic acid moiety on a pyridine scaffold, makes it a versatile building block. Compounds with similar structural motifs are crucial intermediates in the development of agrochemicals and pharmaceuticals.[3][4] The trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro- and acetic acid groups provide reactive handles for further synthetic transformations.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines detailed protocols for its analysis, and discusses its handling and significance, offering a crucial resource for researchers in drug discovery and materials science.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation for all further investigation.

  • IUPAC Name: 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid[5]

  • Synonyms: (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid, 3-chloro-5-(trifluoromethyl)pyridine-2-acetic acid[5][6]

  • CAS Number: 1000522-34-8[1][2][5]

  • Molecular Formula: C₈H₅ClF₃NO₂[1][2]

  • InChI Key: ZCMWOZJSLGQSQV-UHFFFAOYSA-N[2][5]

  • SMILES: C1=C(C=NC(=C1Cl)CC(=O)O)C(F)(F)F[2][5]

Physicochemical Properties

The functional utility of a chemical compound is largely dictated by its physical and chemical properties. The data presented below is a consolidation of available information and computational predictions.

PropertyValue / DescriptionSource / Comment
Molecular Weight 239.58 g/mol [2][5][6]
Appearance White to off-white solid/powder.[1][6]
Melting Point Data not experimentally determined. Structurally related compounds like 2-Chloro-5-(trifluoromethyl)pyridine melt at 29-34 °C.[7]
Boiling Point Data not available. High melting point and polarity suggest decomposition may occur before boiling at atmospheric pressure.
Solubility No quantitative data available. Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. The carboxylic acid group suggests limited solubility in non-polar solvents and pH-dependent solubility in aqueous media.Inferred from structure.
pKa Data not experimentally determined. The presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity of the carboxylic acid proton compared to unsubstituted acetic acid. For reference, the pKa of Trifluoroacetic acid is -0.3.[8]Inferred from structure.
Computed XLogP3 1.9[5]

Spectroscopic Profile

While specific spectral data for this compound is not publicly available, a predictive analysis based on its structure provides a reliable framework for its identification.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine ring and a singlet for the methylene (-CH₂-) protons. The aromatic protons will appear as doublets in the downfield region (approx. 7.5-9.0 ppm), with their coupling constant revealing their positional relationship. The methylene protons adjacent to the carboxylic acid and the pyridine ring would likely appear as a singlet around 3.5-4.5 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. Key signals would include the carbonyl carbon of the carboxylic acid (approx. 170-180 ppm), carbons attached to fluorine and chlorine, and the methylene carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700-1730 cm⁻¹), C-F stretching bands (approx. 1100-1300 cm⁻¹), and C-Cl stretching (approx. 600-800 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z 239. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH) and cleavage of the acetic acid side chain.

Analytical Methodologies and Protocols

To ensure the identity, purity, and quality of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid in a research or development setting, robust analytical methods are essential. The following protocols are designed as self-validating systems.

A. Purity Determination and Quantification by Reverse-Phase HPLC (RP-HPLC)

Expertise & Rationale: RP-HPLC is the gold standard for analyzing the purity of non-volatile organic molecules like the title compound. The C18 stationary phase provides a non-polar environment that retains the molecule, while a polar mobile phase elutes it. The inclusion of an acid (e.g., formic or trifluoroacetic acid) in the mobile phase is critical to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape for accurate quantification.

Protocol:

  • System Preparation: Agilent 1260 Infinity II or equivalent HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Injection Volume: 5 µL.

  • Validation: Perform a system suitability test before analysis. Inject a standard solution five times; the relative standard deviation (RSD) of the peak area should be <2%. Purity is calculated based on the area percent of the main peak relative to all other peaks.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (A: H₂O+FA, B: ACN+FA) C Equilibrate C18 Column A->C B Prepare Sample (~1 mg/mL in 50:50 ACN:H₂O) D Inject 5 µL Sample B->D C->D E Run Gradient Elution (30-95% B) D->E F Detect at 254 nm E->F G Integrate Chromatogram F->G H Calculate Area % Purity G->H

Fig 1: RP-HPLC Workflow for Purity Analysis.
B. pKa Determination by Potentiometric Titration

Expertise & Rationale: Potentiometric titration is a direct and highly accurate method for determining the dissociation constant (pKa) of an acidic or basic compound. By monitoring the pH of a solution as a strong base (titrant) is added incrementally, a titration curve is generated. The pH at the half-equivalence point—where half of the acid has been neutralized—is equal to the pKa. This provides a fundamental understanding of the compound's behavior in different pH environments, crucial for drug development and formulation.

Protocol:

  • Sample Preparation: Accurately weigh approximately 24 mg (0.1 mmol) of the compound and dissolve it in ~40 mL of a 1:1 ethanol/water mixture. Mild heating or sonication may be required to ensure complete dissolution.

  • Titration Setup: Use a calibrated pH meter with an automated burette (e.g., Metrohm Titrando).

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Procedure:

    • Place the pH electrode in the sample solution and stir continuously.

    • Begin titrating with the 0.1 M NaOH, adding small increments (e.g., 0.05 mL) and recording the pH after each addition.

    • Continue the titration well past the equivalence point (indicated by a sharp change in pH).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point from the inflection point of the curve (or the peak of the first derivative plot).

    • The pKa is the pH value at exactly half of the equivalence volume.

Titration_Workflow A Dissolve Compound (0.1 mmol in Ethanol/H₂O) C Titrate with 0.1M NaOH (Record pH vs. Volume) A->C B Calibrate pH Meter B->C D Plot Titration Curve (pH vs. Volume NaOH) C->D E Determine Equivalence Point (V_eq) D->E F Find pH at V_eq / 2 E->F G Result: pKa = pH at half-equivalence F->G

Sources

An In-depth Technical Guide to 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid: Structure, Nomenclature, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Among the privileged fluorinated heterocycles, the trifluoromethylpyridine core has emerged as a critical building block in the synthesis of a wide array of bioactive compounds. This guide provides a detailed technical overview of a key derivative, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid, offering insights into its structure, nomenclature, synthetic pathways, and its significance as a versatile intermediate in the development of next-generation chemical entities.

Molecular Structure and Nomenclature

A thorough understanding of the molecular architecture and the systematic naming of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid is fundamental for any researcher working with this compound.

IUPAC Nomenclature and Structural Elucidation

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetic acid [1]. This name precisely describes the connectivity of the atoms within the molecule.

Let's dissect the nomenclature to understand the structure:

  • Pyridine: The core of the molecule is a six-membered aromatic heterocycle containing one nitrogen atom.

  • 2-yl: This indicates that the main substituent, the acetic acid group, is attached to the pyridine ring at the second position.

  • 3-chloro: A chlorine atom is substituted at the third position of the pyridine ring.

  • 5-(trifluoromethyl): A trifluoromethyl group (-CF3) is attached to the fifth position of the pyridine ring.

  • acetic acid: A -CH2COOH functional group is present.

The numbering of the pyridine ring begins at the nitrogen atom (position 1) and proceeds clockwise.

Below is a 2D representation of the molecular structure:

Caption: 2D Structure of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid.

Key Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 1000522-34-8[1][2]
Molecular Formula C₈H₅ClF₃NO₂[2]
Molecular Weight 239.58 g/mol [1][2]
Appearance Off-white solid[3]
Storage Temperature 2-8°C, sealed in a dry environment[3][4]

Synthesis and Manufacturing

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the acetic acid side chain, suggesting a precursor such as 2,3-dichloro-5-(trifluoromethyl)pyridine. The acetic acid moiety can then be introduced via a suitable synthetic transformation.

G target 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid intermediate1 Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate target->intermediate1 Hydrolysis precursor 2,3-dichloro-5-(trifluoromethyl)pyridine intermediate1->precursor Alkylation with ethyl bromoacetate

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Key Precursor: 2,3-dichloro-5-(trifluoromethyl)pyridine

The synthesis of the crucial intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine, is well-documented and can be achieved through various routes, often starting from more readily available precursors like 3-picoline.[5] One common industrial approach involves a sequence of chlorination and fluorination reactions.

A representative synthetic pathway is outlined below:

G start 3-Picoline step1 N-Oxidation start->step1 intermediate1 3-Picoline N-oxide step1->intermediate1 step2 Chlorination intermediate1->step2 intermediate2 2-Chloro-5-methylpyridine step2->intermediate2 step3 Radical Chlorination intermediate2->step3 intermediate3 2-Chloro-5-(trichloromethyl)pyridine step3->intermediate3 step4 Ring Chlorination intermediate3->step4 intermediate4 2,3-dichloro-5-(trichloromethyl)pyridine step4->intermediate4 step5 Fluorination intermediate4->step5 product 2,3-dichloro-5-(trifluoromethyl)pyridine step5->product

Caption: A plausible synthetic route to the key precursor.

Introduction of the Acetic Acid Moiety and Final Product Formation

With the 2,3-dichloro-5-(trifluoromethyl)pyridine precursor in hand, the acetic acid side chain can be introduced. A common method for this transformation is the reaction with a malonic ester derivative followed by hydrolysis and decarboxylation. Alternatively, a more direct approach would involve reaction with an enolate of an acetate ester.

Experimental Protocol (Hypothetical, based on related transformations):

Step 1: Synthesis of Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate

  • To a solution of diisopropylamine in anhydrous THF at -78°C, add n-butyllithium dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Slowly add ethyl acetate to the LDA solution and stir for another 30 minutes to form the lithium enolate.

  • Add a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

  • Dissolve the ethyl ester from the previous step in a mixture of THF and water.

  • Add an excess of lithium hydroxide and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Spectroscopic Characterization

The structural confirmation of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid would be achieved through a combination of spectroscopic techniques. While a published spectrum for this specific molecule is not available, the expected spectral features can be predicted based on its structure and data from closely related compounds such as 2-chloro-5-(trifluoromethyl)pyridine[6] and 2,3-dichloro-5-(trifluoromethyl)pyridine.

Expected Spectroscopic Data:

  • ¹H NMR:

    • A singlet for the two protons of the methylene group (-CH₂-) adjacent to the carboxylic acid, expected to appear around 3.5-4.5 ppm.

    • Two doublets in the aromatic region corresponding to the two protons on the pyridine ring.

    • A broad singlet for the acidic proton of the carboxylic acid group, typically downfield (>10 ppm).

  • ¹³C NMR:

    • Signals for the two carbons of the acetic acid moiety (methylene and carbonyl).

    • Signals for the five carbons of the pyridine ring, with the carbon attached to the trifluoromethyl group showing coupling with the fluorine atoms.

    • A signal for the trifluoromethyl carbon, which will appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR:

    • A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry (MS):

    • The mass spectrum would show the molecular ion peak (M+) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

    • A strong absorption band around 1700-1725 cm⁻¹ due to the C=O stretching of the carboxylic acid.

    • Characteristic absorption bands for the C-Cl, C-F, and C=N bonds.

Applications in Drug Development and Agrochemicals

The 3-chloro-5-(trifluoromethyl)pyridine scaffold is a highly sought-after structural motif in the design of bioactive molecules. Its presence can enhance the efficacy and pharmacokinetic profile of a compound.

A Key Building Block for Agrochemicals

This class of compounds has found significant application in the agrochemical industry. For instance, the closely related intermediate, 2-aminomethyl-3-chloro-5-trifluoromethylpyridine, is a key component in the synthesis of the fungicide Fluopyram .[5] Fluopyram is effective against a broad spectrum of plant diseases.[5] The synthesis of such complex molecules highlights the importance of versatile building blocks like the title compound.

Potential in Pharmaceutical Synthesis

In the realm of pharmaceuticals, trifluoromethylpyridines are integral to the structure of numerous drugs. The acetic acid functionality of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid makes it an ideal synthon for further elaboration. The carboxylic acid can be readily converted into an acid chloride, which can then be reacted with a wide range of amines to form amides.[7] Amide bond formation is one of the most common reactions in medicinal chemistry for linking molecular fragments.[8]

Potential Reaction Pathway for API Synthesis:

G start 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid step1 Activation (e.g., SOCl₂) start->step1 intermediate 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetyl chloride step1->intermediate step2 Amide Coupling (with R-NH₂) intermediate->step2 product Amide-containing API Precursor step2->product

Caption: General scheme for the utilization in amide synthesis.

This reactivity opens up possibilities for its use in the synthesis of inhibitors for various biological targets, where the substituted pyridine moiety can engage in crucial binding interactions within a protein's active site. The development of novel antibacterial agents has utilized similar substituted pyridine cores.[9]

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid is a valuable and versatile building block for the synthesis of complex organic molecules. Its highly functionalized and electronically modified pyridine core makes it an attractive intermediate for researchers in both the pharmaceutical and agrochemical industries. A thorough understanding of its structure, nomenclature, and synthetic accessibility is crucial for leveraging its full potential in the design and development of novel bioactive compounds. While detailed experimental data for this specific molecule is sparse in the public domain, its chemical properties and reactivity can be reliably inferred from established chemical principles and the wealth of information available for closely related analogues.

References

  • Dong, Q.-Q., et al. (2017). Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. ResearchGate. Available at: [Link]

  • CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents.
  • Jesudason, J. D., et al. (2014). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

  • Bantang, J. R. O., et al. (2013). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. ([n.d.]). [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid. PubChem. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid. Amerigo Scientific. Retrieved from [Link]

  • GSRS. (n.d.). (3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETIC ACID. GSRS. Retrieved from [Link]

  • Brainly.in. (2020). when acetic acid reacts with thionyl chloride it gives. Brainly.in. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Speculative Mechanism of Action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into the Unknown

In the landscape of chemical biology and drug discovery, we often encounter compounds of known structure but unknown function. 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid (CAS: 1000522-34-8) is one such molecule. While public databases catalog its physical and chemical properties, a conspicuous silence surrounds its biological activity and mechanism of action[1][2]. However, the story of a molecule is written in its structure. The arrangement of its atoms and functional groups provides a rich syntax from which we can infer its potential biological narrative.

This guide eschews a conventional review format. Instead, it embarks on a speculative, yet rigorously logical, investigation into the compound's potential mechanism of action. As senior application scientists, our role is not merely to report established facts but to build predictive models based on structural analogy, biochemical principles, and a deep understanding of experimental validation. We will dissect the molecule's architecture, formulate a primary hypothesis grounded in established biological pathways, and lay out a comprehensive, actionable framework for its experimental validation. This document is designed to be a practical roadmap for any research team seeking to elucidate the function of this and structurally related compounds.

Part 1: The Primary Hypothesis — A Synthetic Auxin Analogue

A molecule's structure is its most telling feature. The architecture of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid presents a compelling structural parallel to a well-defined class of bioactive compounds: the synthetic auxins.

Structural Deconstruction and Analog Comparison

The core features of our target compound are:

  • A substituted aromatic ring (a pyridine core).

  • A carboxylic acid moiety.

  • A methylene linker connecting the acid to the ring.

These features are the classic pharmacophore of auxin-type herbicides. Natural auxin, Indole-3-acetic acid (IAA), and numerous synthetic auxins, including those from the pyridine carboxylic acid family, share this fundamental design[3][4]. The pyridine ring acts as a stable, lipophilic scaffold, while the carboxylic acid provides the critical acidic proton and hydrogen bonding capability required for receptor interaction.

CompoundAromatic CoreKey SubstituentsBiological Role
Indole-3-acetic acid (IAA) IndoleNoneNatural Plant Hormone
Picloram PyridineAmino, TrichloromethylSynthetic Auxin Herbicide
2,4-D PhenylDichloroSynthetic Auxin Herbicide
Target Compound PyridineChloro, TrifluoromethylHypothesized: Synthetic Auxin

The chloro and trifluoromethyl (-CF3) groups on the pyridine ring are particularly significant. The -CF3 group is a well-known bioisostere for a methyl group but with drastically different electronic properties. It is highly electronegative and lipophilic, which can enhance metabolic stability and increase the binding affinity of a molecule to its target protein[5][6]. Therefore, it is plausible that these substitutions create a "super-auxin"—a molecule that is more stable and potent than the endogenous hormone, leading to the phytotoxic effects characteristic of auxin herbicides[7].

The Canonical Auxin Signaling Pathway

To understand how our target compound might act, we must first understand the pathway it is hypothesized to hijack. In plants, auxin signaling is a master regulatory system controlling cell division, elongation, and differentiation[4]. The core of this pathway is a de-repression mechanism mediated by the TIR1/AFB F-box proteins , which function as auxin co-receptors[8][9].

The process unfolds as follows:

  • Auxin Perception: Auxin (e.g., IAA) enters the nucleus and binds to a pocket in the TIR1/AFB protein, which is part of a larger SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex[7].

  • Co-Receptor Formation: The binding of auxin stabilizes the interaction between TIR1/AFB and its target proteins, the Aux/IAA transcriptional repressors[9].

  • Ubiquitination and Degradation: This stabilized binding allows the SCFTIR1/AFB complex to poly-ubiquitinate the Aux/IAA repressor. The tagged repressor is then targeted for destruction by the 26S proteasome.

  • Gene Activation: In the absence of auxin, Aux/IAA proteins are bound to Auxin Response Factors (ARFs) , preventing them from activating gene transcription. The degradation of Aux/IAA proteins liberates the ARFs.

  • Transcriptional Response: Freed ARFs can then bind to Auxin Response Elements (AuxREs) in the promoters of early auxin-responsive genes (e.g., GH3s, SAURs), leading to changes in gene expression that drive physiological responses[9].

Synthetic auxins function by overwhelming this exquisitely balanced system. They bind to the TIR1/AFB receptors, often with high affinity and greater stability than IAA, causing constitutive degradation of Aux/IAA repressors. This leads to a massive, uncontrolled activation of auxin-responsive genes, disrupting normal growth processes and ultimately causing plant death[3][7].

The following diagram illustrates the proposed mechanism by which 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid (CTPA) induces a phytotoxic response.

Auxin_Pathway_Hijack Hypothesized CTPA Mechanism of Action cluster_nucleus Cell Nucleus CTPA CTPA (Target Compound) TIR1_AFB SCF-TIR1/AFB Complex CTPA->TIR1_AFB Binds & Stabilizes Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Ubiquitination ARF ARF (Transcription Factor) Aux_IAA->ARF Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (DNA) ARF->AuxRE Binds & Activates Gene_Expression Uncontrolled Gene Expression (e.g., GH3, SAURs) AuxRE->Gene_Expression Initiates Transcription Phytotoxicity Phytotoxicity & Cell Death Gene_Expression->Phytotoxicity

Caption: Proposed mechanism where CTPA mimics auxin, leading to Aux/IAA degradation and phytotoxicity.

Part 2: A Framework for Experimental Validation

A hypothesis, no matter how elegant, is merely conjecture without experimental proof. This section provides a logical, tiered approach with detailed protocols to rigorously test the synthetic auxin hypothesis. The causality behind this workflow is crucial: we move from direct molecular interaction (receptor binding) to cellular response (gene expression) and finally to whole-organism effects (phenotype).

This workflow provides a systematic path to confirm or refute the primary hypothesis.

Validation_Workflow Systematic Workflow for MOA Validation Start Hypothesis: CTPA is a Synthetic Auxin Exp1 Experiment 1: In Vitro Receptor Binding Assay Start->Exp1 Result1 Does CTPA bind to TIR1/AFB? Exp1->Result1 Exp2 Experiment 2: Gene Expression Analysis (qRT-PCR) Result1->Exp2 Yes Conclusion_N Conclusion: Primary hypothesis refuted. Investigate alternative MOAs. Result1->Conclusion_N No Result2 Does CTPA induce auxin-responsive genes? Exp2->Result2 Exp3 Experiment 3: Whole-Plant Phenotypic Assays Result2->Exp3 Yes Result2->Conclusion_N No Result3 Does CTPA cause auxin-like phenotypes (e.g., epinasty)? Exp3->Result3 Conclusion_P Conclusion: Strong evidence for Synthetic Auxin MOA Result3->Conclusion_P Yes Result3->Conclusion_N No

Caption: A tiered experimental approach to validate the synthetic auxin hypothesis for CTPA.

Experiment 1: In Vitro TIR1 Receptor Binding Assay
  • Expertise & Causality: This is the foundational experiment. Before investigating downstream effects, we must establish a direct physical interaction between the compound and its putative receptor. A failure to bind here would immediately undermine the entire hypothesis. We use a competitive binding format as it is a robust and quantitative method to determine binding affinity relative to the natural ligand.

  • Protocol:

    • Reagent Preparation:

      • Express and purify recombinant Arabidopsis thaliana TIR1 protein.

      • Synthesize or procure a fluorescently-labeled auxin probe (e.g., fluorescein-IAA).

      • Prepare a stock solution of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid (CTPA) in DMSO and create a serial dilution series (e.g., 10 mM to 1 nM). Prepare identical dilutions of unlabeled IAA as a positive control.

    • Assay Setup (96-well plate format):

      • To each well, add a fixed concentration of purified TIR1 protein and the fluorescent auxin probe in a suitable binding buffer.

      • Add varying concentrations of CTPA, IAA (positive control), or DMSO (vehicle control) to the wells.

    • Incubation: Incubate the plate at room temperature for 60 minutes in the dark to allow binding to reach equilibrium.

    • Detection: Measure fluorescence polarization (FP) or a similar homogeneous binding-sensitive signal. When the small fluorescent probe is bound to the large TIR1 protein, its rotation slows, and polarization is high. When displaced by a competitor (CTPA or IAA), the free probe tumbles rapidly, and polarization is low.

    • Data Analysis: Plot the FP signal against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor required to displace 50% of the fluorescent probe).

  • Self-Validation & Trustworthiness: The protocol's integrity is maintained by including a positive control (unlabeled IAA), which must show a dose-dependent decrease in FP, and a negative vehicle control (DMSO), which should show no change. This confirms the assay is working and that any effect from CTPA is not an artifact.

  • Anticipated Data Output:

CompoundIC50 (µM)Interpretation
IAA (Control)0.1 - 1.0Expected binding affinity
CTPA [Experimental Value] A value in a similar or lower range than IAA indicates direct, competitive binding.
Vehicle (DMSO)>1000No binding activity
Experiment 2: Auxin-Responsive Gene Expression Analysis
  • Expertise & Causality: If binding is confirmed, the next logical step is to determine if this binding event is functionally relevant in vivo. Does it trigger the downstream signaling cascade? We analyze the expression of well-characterized early auxin-responsive genes, as their upregulation is a direct consequence of Aux/IAA degradation[9].

  • Protocol:

    • Plant Material and Treatment:

      • Grow Arabidopsis thaliana (Col-0) seedlings in liquid culture for 7 days.

      • Treat the seedlings with 1 µM CTPA, 1 µM IAA (positive control), or a mock solution (vehicle control) for 1-2 hours. This short time point is critical to capture the primary transcriptional response and avoid secondary effects.

    • RNA Extraction and cDNA Synthesis:

      • Harvest tissue and immediately flash-freeze in liquid nitrogen.

      • Extract total RNA using a standard Trizol or column-based kit.

      • Perform DNase treatment to remove genomic DNA contamination.

      • Synthesize first-strand cDNA using a reverse transcriptase kit.

    • Quantitative Real-Time PCR (qRT-PCR):

      • Perform qRT-PCR using SYBR Green chemistry on a real-time PCR system.

      • Use validated primers for target genes (e.g., GH3.3, SAUR19) and a stable reference gene (e.g., ACTIN2).

      • Run all samples in triplicate.

    • Data Analysis: Calculate the relative fold change in gene expression for each treatment compared to the mock control using the ΔΔCt method.

  • Self-Validation & Trustworthiness: The positive control (IAA) is essential; it must induce a strong upregulation of the target genes. The reference gene's expression must remain stable across all treatments. These checks ensure the biological system is responsive and the normalization is accurate.

  • Anticipated Data Output:

Gene TargetTreatmentRelative Fold Change (vs. Mock)Interpretation
GH3.3IAA~50-100xConfirms pathway activation
CTPA [Experimental Value] A significant increase suggests functional activation of the auxin pathway.
SAUR19IAA~20-50xConfirms pathway activation
CTPA [Experimental Value] A significant increase provides corroborating evidence.
Experiment 3: Whole-Plant Phenotypic Assays
  • Expertise & Causality: Having established molecular binding and cellular response, the final validation tier is to observe the predicted physiological outcome at the whole-organism level. Synthetic auxins induce a suite of characteristic and easily observable phenotypes in susceptible plants[3].

  • Protocol (Root Elongation Inhibition):

    • Plate Preparation: Prepare sterile agar plates containing half-strength Murashige and Skoog (MS) medium supplemented with a concentration gradient of CTPA (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Include IAA as a positive control.

    • Seedling Growth: Place surface-sterilized Arabidopsis seeds on the plates and orient them vertically.

    • Incubation: Grow the seedlings under a controlled light/dark cycle for 5-7 days.

    • Measurement and Analysis: Scan the plates and measure the primary root length of at least 20 seedlings per condition using ImageJ or similar software. Plot the average root length against the log concentration of the compound.

  • Self-Validation & Trustworthiness: The dose-response nature of the assay is self-validating. A clear, concentration-dependent inhibition of root growth by both IAA and CTPA provides strong, quantitative evidence of auxin-like activity. The untreated control defines the baseline for normal growth.

  • Anticipated Data Output: A dose-response curve showing that as the concentration of CTPA increases, the primary root length of Arabidopsis seedlings decreases, mimicking the effect of IAA.

Part 3: Alternative Mechanistic Possibilities

A thorough scientific investigation demands consideration of alternative hypotheses. While the evidence for a synthetic auxin mechanism is compelling, the chemical structure of CTPA does not entirely preclude other biological activities, particularly if its intended use were outside of agrochemicals.

  • Inhibition of Prostaglandin Synthesis: The core structure—an acetic acid linked to an aromatic ring—is reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and indomethacin[10]. These drugs act by inhibiting cyclooxygenase (COX) enzymes.

    • Speculative Mechanism: CTPA could potentially bind to and inhibit COX-1 and/or COX-2, which would be relevant in a mammalian system.

    • Validation: A simple in vitro COX activity assay (commercially available kits) would quickly confirm or deny this possibility.

  • Broad Enzyme or Receptor Interaction: The pyridine scaffold is a "privileged structure" in medicinal chemistry, found in drugs targeting a vast array of proteins[11]. The trifluoromethyl group can also mediate unique interactions.

    • Speculative Mechanism: CTPA could act as an inhibitor of kinases, proteases, or interact with G-protein coupled receptors (GPCRs). Pyridine derivatives have been explored as cholinesterase inhibitors and modulators of fatty acid uptake[12][13].

    • Validation: High-throughput screening against a broad panel of recombinant human enzymes and receptors would be necessary to explore this wide possibility space.

Conclusion and Future Directions

Based on a rigorous analysis of its chemical architecture, the most plausible mechanism of action for 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid is that of a synthetic auxin . Its structure strongly mimics the pharmacophore required to bind to the TIR1/AFB auxin co-receptors and hyperactivate the plant's endogenous growth-regulating machinery, leading to phytotoxicity.

The experimental framework detailed in this guide provides a clear, logical, and self-validating path to test this hypothesis. By progressing from molecular binding to gene expression and culminating in whole-plant phenotypic analysis, researchers can build a robust, multi-layered case for the compound's mechanism of action.

Should the primary hypothesis be validated, future work could focus on determining its specificity across different plant species (monocots vs. dicots) and elucidating its metabolic fate within the plant. If the synthetic auxin hypothesis is refuted, the alternative possibilities outlined provide a starting point for broader screening to uncover a novel biological activity. This structured, hypothesis-driven approach is fundamental to transforming a molecule of unknown function into a well-understood tool for research or a candidate for development.

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Whitepaper: The Agrochemical Ascendancy of Trifluoromethylpyridines: A Technical Guide to Synthesis, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The trifluoromethylpyridine (TFMP) scaffold has emerged as a cornerstone in modern agrochemical research, underpinning a significant portfolio of high-performance herbicides, insecticides, and fungicides. The strategic incorporation of the trifluoromethyl (-CF3) group onto the pyridine ring imparts a unique combination of physicochemical properties—including enhanced metabolic stability, modulated lipophilicity, and potent electronic effects—that are highly advantageous for developing next-generation crop protection agents.[1][2][3][4] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action (MoA), structure-activity relationships (SAR), and future potential of novel trifluoromethylpyridines. It is designed to serve as a comprehensive resource for scientists engaged in the discovery and optimization of new agrochemical entities.

Introduction: The Strategic Value of the TFMP Moiety

The relentless challenge of feeding a growing global population necessitates the continuous innovation of crop protection solutions that are not only effective but also selective and environmentally responsible. In this context, fluorine chemistry has become a transformative tool for molecular design.[2] The trifluoromethylpyridine moiety, in particular, represents a "privileged scaffold"—a molecular framework that consistently yields biologically active compounds across various targets.[3][5]

The power of the TFMP structure stems from the synergistic interplay between the electron-deficient pyridine ring and the unique properties of the trifluoromethyl group. The -CF3 group is a potent electron-withdrawing substituent that also offers high lipophilicity and metabolic stability.[3] These characteristics can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, leading to:

  • Enhanced Biological Potency: Improved binding affinity to target enzymes or receptors.

  • Increased Metabolic Stability: Resistance to degradation by metabolic enzymes in the target pest or crop, prolonging the duration of action.[1]

  • Optimal Lipophilicity: Facilitated transport across biological membranes to reach the site of action.[1][2]

  • Favorable Degradation Profiles: The electron-deficient nature of the TFMP ring can render it susceptible to nucleophilic substitution, contributing to faster degradation in the environment under certain conditions.[6]

Since the commercialization of the first TFMP-based herbicide, fluazifop-butyl, in 1982, over two dozen agrochemicals containing this moiety have been introduced, spanning all major indications.[4][6] This guide will dissect the chemical and biological principles that make this scaffold a continuing source of innovation.

Core Synthetic Strategies for Trifluoromethylpyridine Intermediates

The commercial viability of TFMP-based agrochemicals hinges on scalable and cost-effective synthetic routes to key intermediates. Two primary strategies dominate the industrial landscape.[4][6][7]

Strategy 1: Halogen Exchange (Halex) on Trichloromethylpyridine Precursors

This is the most established and widely used industrial method. It begins with a readily available picoline (methylpyridine) starting material, which undergoes chlorination to form a trichloromethylpyridine intermediate. Subsequent fluorine-for-chlorine exchange, typically using hydrogen fluoride (HF), yields the desired trifluoromethylpyridine.[4][6]

A critical industrial intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) , is produced via this pathway and serves as the starting point for several major agrochemicals, including the herbicide haloxyfop and the insecticide chlorfluazuron.[6][7]

Illustrative Protocol: Synthesis of 2,3,5-DCTF

  • Liquid-Phase Chlorination: 2-chloro-5-methylpyridine is chlorinated to produce 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC).[6]

  • Vapor-Phase Fluorination: The 2,3,5-DCTC intermediate is subjected to a vapor-phase reaction with HF, often over a transition metal catalyst, to facilitate the chlorine/fluorine exchange, yielding 2,3,5-DCTF.[6][8]

Strategy 2: Pyridine Ring Construction from Fluorinated Building Blocks

An alternative approach involves constructing the pyridine ring itself from acyclic, trifluoromethyl-containing starting materials. This method offers flexibility in accessing different substitution patterns that may be difficult to obtain through the Halex route.[6][7] Key building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[6]

This strategy is employed in the synthesis of the herbicides dithiopyr and thiazopyr, which are formed through a cyclocondensation reaction.[6]

Comparative Synthesis Workflow

The choice between these two primary synthetic routes is dictated by the target molecule's specific structure, precursor availability, and manufacturing economics.

G cluster_0 Strategy 1: Halogen Exchange cluster_1 Strategy 2: Ring Construction Picoline Picoline (e.g., 3-Picoline) Trichloro Trichloromethylpyridine Intermediate Picoline->Trichloro Chlorination TFMP_Halex Trifluoromethylpyridine (e.g., 2,3,5-DCTF) Trichloro->TFMP_Halex Fluorination (HF) Agrochemical Final Agrochemical Product TFMP_Halex->Agrochemical BuildingBlock Acyclic CF3 Building Block (e.g., Ethyl 4,4,4-trifluoro-3-oxobutanoate) TFMP_Cyclo Trifluoromethylpyridine (e.g., Dithiopyr precursor) BuildingBlock->TFMP_Cyclo Cyclocondensation TFMP_Cyclo->Agrochemical

Caption: Core synthetic pathways to TFMP agrochemicals.

Agrochemical Applications and Mechanisms of Action

The versatility of the TFMP scaffold is evident in its broad application across all major classes of crop protection chemicals.[3]

Herbicides

TFMP-containing molecules are prominent in several key herbicide classes, targeting distinct physiological pathways in weeds.

Compound Name Mechanism of Action (MoA) Target Enzyme/Process Year Intro.
Fluazifop-P Acetyl-CoA Carboxylase (ACCase) InhibitionFatty Acid Biosynthesis1987
Haloxyfop-P Acetyl-CoA Carboxylase (ACCase) InhibitionFatty Acid Biosynthesis1993
Flazasulfuron Acetolactate Synthase (ALS) InhibitionBranched-Chain Amino Acid Synthesis1989
Thiazopyr Microtubule Assembly InhibitionCell Division1997
Bicyclopyrone 4-hydroxyphenylpyruvate dioxygenase (HPPD) InhibitionPigment (Plastoquinone) Biosynthesis2015
Trifludimoxazin Protoporphyrinogen Oxidase (PPO) InhibitionChlorophyll & Heme Biosynthesis~2018

In-Depth MoA: Protoporphyrinogen Oxidase (PPO) Inhibition

PPO inhibitors are a critical class of herbicides that induce rapid, light-dependent necrosis in susceptible plants.[9]

  • Target: The PPO enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a key step in the synthesis of both chlorophyll and heme.[9]

  • Inhibition: Herbicides like trifludimoxazin bind to and inhibit the PPO enzyme.[9]

  • Accumulation: This blockage causes the substrate, protoporphyrinogen IX, to accumulate and leak from the plastid into the cytoplasm.

  • Oxidative Stress: In the cytoplasm, non-enzymatic oxidation converts the substrate into protoporphyrin IX. This molecule is a potent photosensitizer.

  • Membrane Destruction: In the presence of light and oxygen, protoporphyrin IX generates highly reactive singlet oxygen, which initiates a cascade of lipid peroxidation, rapidly destroying cell membranes and leading to tissue death.[9][10]

PPO_Inhibition Protoxogen Protoporphyrinogen IX PPO_Enzyme PPO Enzyme (Target Site) Protoxogen->PPO_Enzyme Substrate Protox Protoporphyrin IX PPO_Enzyme->Protox Catalyzes Accumulation Protoxogen Accumulates & Leaks to Cytoplasm PPO_Enzyme->Accumulation Pathway Blocked Chlorophyll Chlorophyll Synthesis Protox->Chlorophyll ROS Singlet Oxygen (Reactive Oxygen Species) Protox->ROS Photosensitization (Light + O2) Herbicide TFMP-PPO Herbicide (e.g., Trifludimoxazin) Herbicide->PPO_Enzyme INHIBITS Accumulation->Protox Non-enzymatic Oxidation MembraneDamage Lipid Peroxidation & Cell Membrane Destruction ROS->MembraneDamage Necrosis Plant Necrosis MembraneDamage->Necrosis

Caption: Mechanism of action for PPO-inhibiting herbicides.

Insecticides

TFMP derivatives are effective against a range of insect pests, primarily by targeting the nervous system or developmental processes.

Compound Name Mechanism of Action (MoA) Target Site Year Intro.
Chlorfluazuron Chitin Biosynthesis InhibitionInsect Growth Regulation1989
Flonicamid Chordotonal Organ ModulatorsFeeding Blockers2003
Sulfoxaflor Nicotinic Acetylcholine Receptor (nAChR) Competitive ModulatorInsect Nervous System2012
Triflumezopyrim Mesoionic nAChR LigandInsect Nervous System~2018

The insecticide Sulfoxaflor is a key example, acting on the nicotinic acetylcholine receptor in a manner distinct from neonicotinoids, making it a valuable tool for resistance management.[6] Triflumezopyrim represents a novel class of mesoionic insecticides that also bind to the nAChR, effectively controlling devastating hopper pests in rice.

Fungicides & Nematicides

In fungal and nematode control, TFMP compounds primarily disrupt cellular respiration.

Compound Name Mechanism of Action (MoA) Target Site Year Intro.
Fluazinam Uncoupler of Oxidative PhosphorylationCellular Respiration1988
Fluopicolide Spectrin-like Protein DelocalizationCytoskeleton & Cell Wall Stability2006
Fluopyram Succinate Dehydrogenase Inhibition (SDHI)Mitochondrial Complex II2012

In-Depth MoA: Succinate Dehydrogenase Inhibition (SDHI)

SDHI fungicides like Fluopyram are vital for controlling a wide spectrum of plant diseases. Their action is highly specific to the fungal mitochondrial respiratory chain.

  • Target: The enzyme Succinate Dehydrogenase (also known as Complex II) is a critical component of both the Krebs cycle and the electron transport chain.

  • Inhibition: Fluopyram binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, preventing the oxidation of succinate to fumarate.[3]

  • Energy Depletion: This blockage halts the electron transport chain, which cripples the production of ATP, the cell's primary energy currency.

  • Fungal Death: Deprived of energy, the fungal cells cannot perform essential life processes like spore germination and mycelial growth, leading to the control of the disease.[3]

SDHI_Mechanism cluster_0 Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- transfer Fumarate Fumarate ComplexII->Fumarate Blocked ATP ATP Production (Energy) ComplexII->ATP e- transfer blocked, ATP production fails ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP_Synthase->ATP Fluopyram Fluopyram (SDHI) Fluopyram->ComplexII INHIBITS Succinate Succinate Succinate->ComplexII

Caption: SDHI fungicide mechanism of action at Complex II.

Structure-Activity Relationships (SAR): The Basis for Rational Design

Optimizing the biological activity of TFMP derivatives is a process of rational design guided by SAR. The placement of the -CF3 group and the nature of other substituents are critical.[3]

4.1 The Importance of -CF3 Position

The demand for TFMP isomers is not uniform. The β-position (3- or 5-trifluoromethyl) is the most common in commercial agrochemicals, found in highly successful products like fluazinam and fluopyram.[6] The α-position (2- or 6-trifluoromethyl) is also significant, featured in picoxystrobin and sulfoxaflor.[6] The γ-position (4-trifluoromethyl) is less common but is present in the insecticide flonicamid.[6] The specific position influences the molecule's electronics, conformation, and potential interactions with the target site.

4.2 Molecular Matched Pair Analysis: Quantifying the Trifluoromethyl Advantage

A powerful method to demonstrate the impact of the TFMP moiety is through molecular matched pair analysis, where a TFMP-containing compound is directly compared to its non-fluorinated phenyl analog.

A classic example is the insecticide represented by compound 11 (a trifluoromethylpyridine) versus its phenyl analogue 12 . At a concentration of 12.5 mg/L, compound 11 achieved 100% mortality against key insect larvae. In stark contrast, its direct phenyl analogue 12 showed no insecticidal activity even at 100 mg/L.[11] This dramatic increase in potency directly illustrates the benefit conferred by the trifluoromethylpyridine core.[11]

Similarly, the fungicide fluazinam shows significantly higher uncoupling activity in mitochondria compared to its phenyl analogue, a difference that underpins its superior fungicidal efficacy.[11] These analyses underscore that replacing a phenyl ring with a TFMP ring is a validated strategy for enhancing biological performance.

Experimental Protocol: A Self-Validating In Vitro SDHI Assay

To ensure the trustworthiness of screening data, protocols must be designed as self-validating systems. The following is a representative protocol for an in vitro assay to determine the inhibitory activity of novel TFMP compounds against succinate dehydrogenase (SDH).

Principle: This assay measures the activity of the SDH enzyme isolated from a target fungus (e.g., Botrytis cinerea). The enzyme's activity is determined by monitoring the reduction of an artificial electron acceptor, which changes color or fluorescence upon reduction. The inhibition by a test compound is quantified by the decrease in this signal.

Materials:

  • Mitochondrial fraction isolated from the target fungus (source of SDH enzyme).

  • Succinate (substrate).

  • Potassium phosphate buffer (pH 7.2).

  • DCPIP (2,6-dichlorophenolindophenol) as an electron acceptor.

  • Phenazine methosulfate (PMS) as an intermediate electron carrier.

  • Test compounds (novel TFMP derivatives) dissolved in DMSO.

  • Positive Control: Fluopyram or another known SDHI fungicide.

  • 96-well microplates.

  • Microplate spectrophotometer.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of all reagents. Create serial dilutions of the test compounds and the positive control (Fluopyram) in buffer, ensuring the final DMSO concentration is constant across all wells (e.g., <1%).

  • Assay Plate Setup:

    • Blank Wells: Add buffer only (for background correction).

    • Negative Control Wells (100% Activity): Add buffer, mitochondrial fraction, and DMSO (without any inhibitor).

    • Positive Control Wells: Add buffer, mitochondrial fraction, and a known concentration of Fluopyram.

    • Test Compound Wells: Add buffer, mitochondrial fraction, and the various dilutions of the novel TFMP compounds.

  • Pre-incubation: Add the mitochondrial fraction to the appropriate wells and incubate the plate for 5-10 minutes at 25°C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing succinate, DCPIP, and PMS to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm (due to the reduction of DCPIP) over a period of 10-15 minutes. The rate of reaction is the slope of the absorbance vs. time plot.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data by setting the average rate of the negative control wells to 100% activity and the blank to 0%.

    • Calculate the percent inhibition for each test compound concentration: % Inhibition = 100 * (1 - [Rate_test / Rate_negative_control]).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of enzyme activity).

Self-Validation System:

  • Trustworthiness: The protocol's integrity is confirmed in every run. The positive control (Fluopyram) must show significant inhibition, confirming the assay is sensitive and the enzyme is functioning correctly. The negative control (DMSO only) establishes the baseline for maximum enzyme activity. If the positive control fails to inhibit or the negative control shows low activity, the results of that plate are considered invalid.

Future Perspectives and Challenges

The TFMP scaffold remains a fertile ground for agrochemical discovery. The primary driver for future research is the circumvention of pest and weed resistance to existing modes of action.

  • Novel Modes of Action: The discovery of compounds like tetflupyrolimet , a TFMP-related herbicide that inhibits dihydroorotate dehydrogenase (DHODH), exemplifies the potential for identifying entirely new biological targets.[9][12] This represents the first new herbicide MoA in decades and is crucial for sustainable weed management.

  • Computational Design: Advances in molecular docking and computational chemistry will allow for a more rational design of TFMP derivatives, predicting their binding affinity to target sites and helping to prioritize synthetic efforts.[3]

  • Challenges: The primary challenges include managing the cost of fluorinated starting materials and ensuring that new molecules have favorable environmental and toxicological profiles. While the TFMP moiety can sometimes contribute to faster degradation, the environmental fate of any new fluorinated compound must be rigorously evaluated.[13]

Conclusion

Trifluoromethylpyridines are not merely a class of molecules but a foundational platform for innovation in crop protection. Their unique physicochemical properties, conferred by the strategic placement of a trifluoromethyl group on a pyridine ring, provide a reliable blueprint for creating highly effective herbicides, insecticides, and fungicides. A deep understanding of their synthesis, diverse mechanisms of action, and structure-activity relationships is essential for any researcher aiming to develop the next generation of agrochemicals. As the challenges of resistance and regulation intensify, the rational design of novel TFMP-based solutions will continue to be a critical component in the global effort to ensure food security.

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  • ResearchGate. (n.d.). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Request PDF. [Link]

  • Google Patents. (n.d.).
  • NIH National Library of Medicine. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • ScienceDirect. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]

  • Purdue University Extension. (n.d.). Herbicide Mode-Of-Action Summary. [Link]

  • Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
  • ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]

  • Wiley Online Library. (2018). The importance of trifluoromethyl pyridines in crop protection. Pest Management Science. [Link]

  • ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

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Technical Guide to the Spectroscopic Characterization of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid (CAS No. 1000522-34-8) is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various high-value chemical entities, particularly within the pharmaceutical and agrochemical sectors.[1] Given its role as a critical building block, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. This guide provides an in-depth technical overview of the analytical methodologies required for the comprehensive spectroscopic characterization of this compound.

This document is intended for researchers, analytical scientists, and quality control professionals. It moves beyond a simple presentation of data, offering insights into the rationale behind method selection, detailed experimental protocols, and a thorough interpretation of the expected spectral data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The integration of these orthogonal techniques provides a self-validating system for structural elucidation and purity verification.

Physicochemical Properties & Structure

A foundational understanding of the molecule's basic properties is essential before delving into its spectroscopic analysis.

PropertyValueSource
Chemical Name 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid[1][2][3]
CAS Number 1000522-34-8[1][2][3][4]
Molecular Formula C₈H₅ClF₃NO₂[1][2][3][4]
Molecular Weight 239.58 g/mol [2][3][4]
Appearance White powder[1]
SMILES C1=C(C=NC(=C1Cl)CC(=O)O)C(F)(F)F[2][4]

Chemical Structure: Chemical structure of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

Mass Spectrometry (MS)

2.1. Expertise & Rationale

Mass spectrometry is the definitive technique for confirming the molecular weight and elemental composition of a compound. For a molecule like 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid, which contains a carboxylic acid moiety, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion. Operating in negative ion mode (ESI-) is particularly advantageous as the acidic proton is readily lost, forming a stable carboxylate anion [M-H]⁻. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial for confirming the elemental formula through an accurate mass measurement.

2.2. Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a stock solution of the analyte at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute this solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of the organic solvent and deionized water.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution appropriate for the negative ion mode and the mass range of interest (e.g., sodium trifluoroacetate clusters). This ensures high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Negative

    • Capillary Voltage: 3.0 - 4.0 kV

    • Nebulizer Gas (N₂): Set to a pressure appropriate for a stable spray.

    • Drying Gas (N₂): Set to a flow rate and temperature (e.g., 8 L/min, 300 °C) to facilitate desolvation.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Acquisition: Acquire data for several minutes to obtain a stable signal and a high-quality averaged spectrum.

2.3. Workflow for Mass Spectrometry Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Analyte prep2 Dissolve & Dilute (1-10 µg/mL) prep1->prep2 Methanol/ACN acq2 Direct Infusion (ESI-) prep2->acq2 acq1 Instrument Calibration acq1->acq2 acq3 Acquire Spectrum (m/z 50-500) acq2->acq3 an1 Identify [M-H]⁻ Peak acq3->an1 an2 Verify Isotope Pattern (³⁵Cl/³⁷Cl) an1->an2 an3 Confirm Accurate Mass (HRMS) an2->an3

Caption: Workflow for ESI-MS analysis.

2.4. Predicted Mass Spectrum & Interpretation

FeatureExpected m/zRationale
Base Peak [M-H]⁻ 238.9961Corresponds to the deprotonated molecule (C₈H₄ClF₃NO₂⁻). The high-resolution mass is critical for confirming this specific elemental composition.
Isotope Peak [M-H+2]⁻ 240.9931The natural abundance of the ³⁷Cl isotope is ~32.5% that of the ³⁵Cl isotope. The presence of this peak at a ~3:1 intensity ratio with the [M-H]⁻ peak is a definitive signature of a monochlorinated compound.
Fragment Ion 195.0041Potential loss of the carboxyl group (-COO) as CO₂ (44 Da) from the parent ion.
Fragment Ion 169.9855Potential loss of the trifluoromethyl group (-CF₃) from the pyridine ring.

Infrared (IR) Spectroscopy

3.1. Expertise & Rationale

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The analysis relies on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. For this compound, IR is invaluable for confirming the presence of the carboxylic acid (both O-H and C=O bonds), the trifluoromethyl group (C-F bonds), and the aromatic pyridine ring. Attenuated Total Reflectance (ATR) is the modern method of choice for solid samples as it requires minimal sample preparation.

3.2. Experimental Protocol: ATR-FTIR

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.

3.3. Workflow for Infrared Spectroscopy Analysis

cluster_acq Data Acquisition (ATR) cluster_analysis Data Analysis acq1 Clean ATR Crystal acq2 Collect Background Spectrum acq1->acq2 acq3 Apply Solid Sample acq2->acq3 acq4 Acquire Sample Spectrum (32 scans) acq3->acq4 an1 Background Subtraction acq4->an1 an2 Identify Key Functional Groups an1->an2 an3 Compare to Reference (if available) an2->an3

Caption: Workflow for ATR-FTIR analysis.

3.4. Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3300 - 2500O-H stretchCarboxylic AcidVery broad, strong
~1710C=O stretchCarboxylic AcidStrong, sharp
1600 - 1450C=C / C=N stretchAromatic Pyridine RingMedium, multiple bands
1350 - 1100C-F stretchTrifluoromethyl (-CF₃)Very strong, multiple bands
~850C-Cl stretchAryl ChlorideMedium to weak

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. Expertise & Rationale

NMR spectroscopy is the most powerful technique for de novo structural elucidation, providing detailed information about the atomic connectivity and chemical environment of ¹H, ¹³C, and other magnetically active nuclei like ¹⁹F. For this molecule, a suite of experiments is necessary:

  • ¹H NMR: To identify the number and environment of all protons.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • ¹⁹F NMR: To confirm the presence and environment of the trifluoromethyl group.

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice because it effectively dissolves the carboxylic acid and its labile proton can be observed, whereas a solvent like CDCl₃ might lead to proton exchange and peak broadening or disappearance.

4.2. Experimental Protocol: ¹H, ¹³C, ¹⁹F NMR

  • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆. For quantitative purposes, an internal standard can be added.

  • Instrument Setup: Tune and shim the NMR spectrometer probe to the sample to ensure high resolution and correct peak shapes.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0-200 ppm.

    • A greater number of scans will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Reference the spectrum appropriately (e.g., to external CFCl₃ at 0 ppm).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Integrate the ¹H spectrum.

4.3. Workflow for NMR Spectroscopy Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve 10-20 mg in ~0.7 mL DMSO-d₆ acq1 Tune & Shim Probe prep1->acq1 acq2 Acquire ¹H Spectrum acq1->acq2 acq3 Acquire ¹³C Spectrum acq2->acq3 acq4 Acquire ¹⁹F Spectrum acq3->acq4 an1 Process Spectra (FT, Phase) acq4->an1 an2 Assign Peaks to Structure an1->an2 an3 Verify Integrals & Couplings an2->an3

Caption: Workflow for multi-nuclear NMR analysis.

4.4. Predicted NMR Spectral Data (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H > 12.0broad singlet1H-COOH
~8.8singlet (or narrow d)1HPyridine H-6
~8.3singlet (or narrow d)1HPyridine H-4
~4.0singlet2H-CH₂-
¹³C ~171singlet--COOH
~155singlet-Pyridine C-2
~149quartet (⁴JCF)-Pyridine C-5
~147singlet-Pyridine C-6
~135singlet-Pyridine C-3
~122quartet (¹JCF)--CF₃
~120quartet (³JCF)-Pyridine C-4
~38singlet--CH₂-
¹⁹F ~ -62singlet--CF₃

Note: Predicted chemical shifts are estimates and may vary based on experimental conditions. Couplings between the CF₃ group and the pyridine ring carbons (JCF) are expected.

Summary and Conclusion

The structural integrity of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid can be unequivocally confirmed through the synergistic application of MS, IR, and NMR spectroscopy. Mass spectrometry validates the molecular weight and the presence of chlorine. Infrared spectroscopy provides a rapid fingerprint of the key functional groups. Finally, multi-nuclear NMR spectroscopy offers a detailed map of the molecular framework, confirming the precise arrangement of atoms.

This guide outlines the robust analytical workflows necessary to generate high-quality, reliable data for this important chemical intermediate. The protocols and interpretation frameworks described herein provide a self-validating system, ensuring that scientists and developers can proceed with confidence in the identity and quality of their materials.

References

  • ResearchGate. Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. Available from: [Link][5]

  • LookChem. 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid CAS NO.1000522-34-8. Available from: [Link][1]

  • Google Patents. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. Available from: [6]

  • Global Substance Registration System (GSRS). (3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETIC ACID. Available from: [Link][4]

  • PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. Available from: [Link][7]

  • PubChem. [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid. Available from: [Link][2]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid, a key building block in the development of pharmaceuticals and agrochemicals. The protocol details two robust synthetic routes starting from the readily available intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine. The first route proceeds via a malonic ester synthesis, offering a classic and reliable method for the introduction of the acetic acid moiety. The second route involves the formation and subsequent hydrolysis of a nitrile intermediate, providing an alternative pathway to the target molecule. This guide offers detailed, step-by-step experimental procedures, mechanistic insights, and data presentation to enable researchers to confidently replicate and adapt these methods for their specific needs.

Introduction

Pyridylacetic acid derivatives are a class of compounds with significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The specific target of this protocol, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid, possesses a unique substitution pattern on the pyridine ring, including a chlorine atom, a trifluoromethyl group, and an acetic acid moiety. This combination of functional groups makes it a valuable synthon for the preparation of a wide range of more complex molecules with potential applications as active pharmaceutical ingredients (APIs) or agrochemicals. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide provides detailed protocols for the synthesis of this important molecule and its derivatives, empowering researchers to explore its potential in their respective fields.

Synthetic Strategies

Two primary synthetic routes for the preparation of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid have been identified and are detailed below. Both routes commence with the common starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine.

Route 1: Malonic Ester Synthesis

The malonic ester synthesis is a well-established and versatile method for the preparation of carboxylic acids.[1][2][3][4] This route involves the alkylation of a malonic ester with the pyridyl substrate, followed by hydrolysis and decarboxylation to yield the desired acetic acid derivative.

Workflow for Malonic Ester Synthesis

A 2,3-Dichloro-5-(trifluoromethyl)pyridine D Dimethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate A->D Alkylation B Dimethyl malonate B->D C Base (e.g., NaH) in an inert solvent (e.g., DMF) C->D E Acid or Base Hydrolysis D->E Hydrolysis of esters F Decarboxylation (Heat) E->F Heating G 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid F->G

Caption: Overall workflow of the malonic ester synthesis route.

Route 2: Nitrile Synthesis and Hydrolysis

This alternative route involves the nucleophilic substitution of the 2-chloro group of the starting material with a cyanide ion to form a nitrile intermediate. Subsequent hydrolysis of the nitrile furnishes the target carboxylic acid.[5][6][7]

Workflow for Nitrile Synthesis and Hydrolysis

A 2,3-Dichloro-5-(trifluoromethyl)pyridine C 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine A->C Nucleophilic Substitution B Cyanide source (e.g., NaCN or KCN) B->C D Acid or Base Hydrolysis C->D Hydrolysis of nitrile E 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid D->E

Caption: Overall workflow of the nitrile synthesis and hydrolysis route.

Detailed Experimental Protocols

Starting Material: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

The key starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine, can be synthesized via several reported methods.[8][9] A common approach involves the chlorination and subsequent fluorination of a suitable pyridine precursor.

Protocol 1: Malonic Ester Synthesis

Step 1: Synthesis of Dimethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate

  • Reagents and Equipment:

    • 2,3-Dichloro-5-(trifluoromethyl)pyridine

    • Dimethyl malonate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, and ice bath.

  • Procedure: a. To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add dimethyl malonate (1.2 equivalents) dropwise. b. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. c. Add a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture. d. Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS. e. After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. f. Extract the aqueous layer with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford dimethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate.

Step 2: Hydrolysis and Decarboxylation to 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

  • Reagents and Equipment:

    • Dimethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) and water

    • Hydrochloric acid (HCl), concentrated

    • Round-bottom flask, magnetic stirrer, reflux condenser.

  • Procedure: a. Dissolve the dimethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v). b. Add an excess of lithium hydroxide or sodium hydroxide (3-4 equivalents) and stir the mixture at room temperature for 12-24 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS). c. Remove the THF under reduced pressure. d. Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid. e. Heat the acidic solution to reflux for 2-4 hours to effect decarboxylation.[10][11] f. Cool the solution to room temperature and extract the product with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid. Further purification can be achieved by recrystallization.

Protocol 2: Nitrile Synthesis and Hydrolysis

Step 1: Synthesis of 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine

  • Reagents and Equipment:

    • 2,3-Dichloro-5-(trifluoromethyl)pyridine

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, heating mantle.

  • Procedure: a. To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equivalent) in DMSO or DMF, add sodium cyanide or potassium cyanide (1.1-1.5 equivalents).[8][12] b. Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction by TLC or LC-MS. c. After completion, cool the reaction mixture to room temperature and pour it into ice-water. d. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). e. Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to obtain 2-cyano-3-chloro-5-(trifluoromethyl)pyridine.

Step 2: Hydrolysis of 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine to 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

  • Reagents and Equipment:

    • 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine

    • Concentrated sulfuric acid or hydrochloric acid

    • Water

    • Round-bottom flask, magnetic stirrer, reflux condenser.

  • Procedure: a. To a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v), add 2-cyano-3-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent).[5][6] b. Heat the reaction mixture to reflux (typically 100-120 °C) for 6-12 hours, or until the hydrolysis is complete. c. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. d. Adjust the pH of the solution to 2-3 with a saturated solution of sodium hydroxide. e. Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid. g. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Derivatization of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic Acid

The carboxylic acid functionality of the title compound allows for a wide range of derivatizations to produce esters, amides, and other analogues.

Protocol 3: Esterification
  • Reagents and Equipment:

    • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

    • An alcohol (e.g., methanol, ethanol)

    • A catalytic amount of strong acid (e.g., H₂SO₄) or a coupling agent (e.g., DCC, EDC)

    • Round-bottom flask, magnetic stirrer, reflux condenser.

  • Procedure (Fischer Esterification): a. Dissolve the carboxylic acid in an excess of the desired alcohol. b. Add a catalytic amount of concentrated sulfuric acid. c. Heat the mixture to reflux for 4-8 hours. d. Cool the reaction, neutralize with a weak base (e.g., NaHCO₃ solution), and extract the ester with an organic solvent. e. Purify by column chromatography.

Protocol 4: Amidation
  • Reagents and Equipment:

    • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

    • An amine (R-NH₂)

    • A coupling agent (e.g., HATU, HOBt/EDC)

    • A non-nucleophilic base (e.g., DIPEA)

    • Anhydrous solvent (e.g., DMF, DCM).

  • Procedure: a. Dissolve the carboxylic acid in the anhydrous solvent. b. Add the coupling agent, the amine, and the base. c. Stir at room temperature for 12-24 hours. d. Work up the reaction by washing with aqueous solutions to remove byproducts and unreacted reagents. e. Purify the amide by column chromatography or recrystallization.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2,3-Dichloro-5-(trifluoromethyl)pyridineC₆H₂Cl₂F₃N215.9969045-84-7
Dimethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonateC₁₁H₉ClF₃NO₄327.64477859-76-0
2-Cyano-3-chloro-5-(trifluoromethyl)pyridineC₇H₂ClF₃N₂206.55545271-89-0
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid C₈H₅ClF₃NO₂ 239.58 1000522-34-8

Safety and Handling

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).

  • Cyanides: Sodium and potassium cyanide are highly toxic. Handle with extreme caution in a fume hood, and have a cyanide antidote kit readily available.

  • Strong Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

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  • CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google P
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  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (URL: [Link])

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - Beilstein Journal of Organic Chemistry. (URL: [Link])

  • WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)
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  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (URL: [Link])

  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google P
  • 21.10: Malonic Ester Synthesis - Chemistry LibreTexts. (URL: [Link])

  • Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones - NIH. (URL: [Link])

  • Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group - ACS Publications. (URL: [Link])

  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem. (URL: [Link])

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis - University of Calgary. (URL: [Link])

  • RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google P

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The Versatile Scaffold: 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid has emerged as a privileged scaffold, particularly in the development of targeted therapies for cancer and inflammatory diseases. Its unique electronic and structural features, imparted by the chloro, trifluoromethyl, and acetic acid moieties on a pyridine core, offer medicinal chemists a versatile platform for generating libraries of potent and selective inhibitors against key biological targets.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid in medicinal chemistry. We will delve into its significance as a synthetic intermediate, provide detailed protocols for its derivatization, and explore its utility in the synthesis of inhibitors for two critical signaling pathways: c-Met and COX-2.

Physicochemical Properties and Synthetic Utility

The trifluoromethyl group is a well-established bioisostere for a methyl group, but with significantly different electronic properties. It is highly electron-withdrawing and can enhance the lipophilicity, metabolic stability, and binding affinity of a molecule.[1] The chloro substituent further modulates the electronic nature of the pyridine ring and provides a potential handle for further synthetic transformations. The acetic acid side chain is the primary point of diversification, readily amenable to a wide range of chemical modifications, most notably amide bond formation.

PropertyValue
Molecular FormulaC₈H₅ClF₃NO₂
Molecular Weight239.58 g/mol
IUPAC Name2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid
CAS Number1000522-34-8

Application in the Synthesis of c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[2] Dysregulation of the HGF/c-Met signaling pathway is a key driver in the progression and metastasis of numerous cancers.[3][4][5] Consequently, the development of small molecule c-Met inhibitors is a major focus in oncology research.[6][7][8] The 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid scaffold is an ideal starting point for the synthesis of potent c-Met inhibitors, such as Tepotinib and its derivatives.[9]

Synthetic Workflow for c-Met Inhibitor Scaffolds

The following workflow outlines a general strategy for the synthesis of a library of c-Met inhibitor candidates from 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid via amide coupling.

start 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid coupling Amide Coupling (e.g., HATU, EDC/HOBt) start->coupling amine Diverse Amine Building Blocks (R-NH2) amine->coupling product Library of Pyridine-based Amide Derivatives coupling->product screening Biological Screening (c-Met Kinase Assay) product->screening sar Structure-Activity Relationship (SAR) Studies screening->sar

Caption: General workflow for the synthesis and screening of c-Met inhibitors.

Detailed Protocol: Amide Coupling with a Primary Amine

This protocol describes a standard procedure for the amide coupling of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid with a generic primary amine using HATU as the coupling agent.

Materials:

  • 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid (1.0 eq)

  • Primary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/EtOAc gradient) to afford the desired amide product.

Causality behind Experimental Choices:

  • HATU: A highly efficient and widely used coupling reagent that minimizes racemization for chiral amines and provides high yields.[10]

  • DIPEA: A non-nucleophilic base used to neutralize the acid formed during the reaction and to deprotonate the amine, facilitating its nucleophilic attack.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents. The use of an anhydrous solvent is crucial to prevent hydrolysis of the activated acid intermediate.

  • Aqueous Workup: The washing steps with NaHCO₃ and brine are essential to remove unreacted starting materials, excess reagents, and water-soluble byproducts.

Application in the Synthesis of Cyclooxygenase-2 (COX-2) Inhibitors

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[11][12][13] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated during inflammation.[14] Selective COX-2 inhibitors offer the anti-inflammatory benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.[1][15] The pyridine scaffold is a known pharmacophore in a number of COX-2 inhibitors, and derivatives of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid are promising candidates for this class of drugs.[16][17]

Signaling Pathway of COX-2 in Inflammation

stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) pla2 Phospholipase A2 stimuli->pla2 activates cell Cell Membrane Phospholipids aa Arachidonic Acid pla2->aa releases cox2 COX-2 (Inducible Enzyme) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 pgs Prostaglandin Synthases pgh2->pgs pgs_out Prostaglandins (e.g., PGE2) pgs->pgs_out inflammation Inflammation, Pain, Fever pgs_out->inflammation mediate inhibitor COX-2 Inhibitor (Derived from Pyridine Acetic Acid) inhibitor->cox2 inhibits

Caption: Simplified COX-2 inflammatory pathway and the point of intervention.

Protocol: Synthesis of a Pyridinylacetic Acid Ester as a COX-2 Inhibitor Precursor

Esterification of the carboxylic acid can be a key step in modifying the pharmacokinetic properties of a potential drug candidate. This protocol details a simple Fischer esterification.

Materials:

  • 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid (1.0 eq)

  • Anhydrous ethanol (excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate (solid)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid (1.0 eq) in anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully neutralize the excess acid by slowly adding solid sodium bicarbonate until effervescence ceases.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between DCM and water.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the ethyl ester.

Biological Evaluation of Synthesized Compounds

Following the synthesis of derivative libraries, a crucial step is the biological evaluation to determine their potency and selectivity.

In Vitro Kinase Assay for c-Met Inhibitors
  • Principle: To measure the ability of the synthesized compounds to inhibit the phosphorylation of a model substrate by the c-Met kinase enzyme.

  • Method: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the transfer of energy between a donor fluorophore (e.g., on an anti-phosphotyrosine antibody) and an acceptor fluorophore (e.g., on a substrate peptide). Inhibition of the kinase prevents phosphorylation of the substrate, leading to a decrease in the FRET signal.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

In Vitro COX-1/COX-2 Inhibition Assay
  • Principle: To assess the potency and selectivity of the synthesized compounds against the two COX isoforms.

  • Method: A common method involves measuring the production of prostaglandin E₂ (PGE₂) from arachidonic acid by purified human COX-1 and COX-2 enzymes. The amount of PGE₂ produced can be quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: IC₅₀ values for both COX-1 and COX-2 are determined. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

Conclusion

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid is a valuable and versatile building block in medicinal chemistry. Its inherent structural and electronic properties, combined with the synthetic accessibility of its carboxylic acid functionality, make it an excellent starting point for the development of targeted therapies. The protocols and workflows outlined in this document provide a solid foundation for researchers to explore the potential of this scaffold in the discovery of novel inhibitors of c-Met, COX-2, and other clinically relevant targets. As with all drug discovery programs, successful lead optimization will depend on a rigorous and iterative process of chemical synthesis, biological evaluation, and structure-activity relationship studies.

References

  • Wang, Y., Ai, J., Wang, Y., Chen, Y., Wang, L., Liu, G., Geng, M., & Zhang, A. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medicinal Chemistry, 54(8), 2893-2904. [Link]

  • Davies, I. W., Marcoux, J. F., Corley, E. G., Journet, M., Cai, D. W., Palucki, M., Wu, J., Larsen, R. D., Rossen, K., Pye, P. J., DiMichele, L., Dormer, P., & Reider, P. J. (2000). A practical synthesis of a COX-2-specific inhibitor. The Journal of Organic Chemistry, 65(25), 8415–8420. [Link]

  • Gouda, A. M., Al-Gazzar, M. G., Amer, H., & El-Gazzar, M. G. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6081. [Link]

  • Li, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., & Liu, Z. (2019). Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. Molecules, 24(24), 4589. [Link]

  • Wang, Y., Li, W., Li, Y., Wang, Y., & Liu, Z. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4697. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. [Link]

  • Vane, J. R., & Botting, R. M. (1998). Role and regulation of cyclooxygenase-2 during inflammation. The American Journal of Medicine, 104(3A), 2S-8S. [Link]

  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). An overview of the c-MET signaling pathway. Cellular & Molecular Life Sciences, 69(11), 1719–1752. [Link]

  • Singh, U. P., & Kumar, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(5), 519-543. [Link]

  • National Center for Biotechnology Information (n.d.). [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid. PubChem. [Link]

  • Sharma, S., & Verma, S. (2017). Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers in Microbiology, 8, 239. [Link]

  • AbbVie Inc. (n.d.). c-MET. AbbVie Science. [Link]

  • Grover, G., & Singh, J. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17655–17686. [Link]

  • N.V. Organon. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Liu, Z. (2019). Synthesis, Evaluation, and Mechanism Study of New Tepotinib Derivatives as Antiproliferative Agents. Molecules, 24(6), 1143. [Link]

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  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10411-10413. [Link]

  • Genentech. (2012, October 1). The Met Signaling Pathway and Cancer [Video]. YouTube. [Link]

  • Guan, Y., & Breyer, M. D. (2001). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Journal of the American Society of Nephrology, 12(2), 390-400. [Link]

  • Cilibrizzi, A., & Banting, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3236. [Link]

  • ChEMBL. (n.d.). Document: Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)... EMBL-EBI. [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Degradation Pathways of Trifluoromethylpyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth technical and practical advice for investigating the degradation pathways of trifluoromethylpyridine (TFMP) compounds. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the degradation of trifluoromethylpyridine compounds.

Q1: What are the primary degradation pathways for trifluoromethylpyridine compounds?

A1: Trifluoromethylpyridine compounds degrade through several primary pathways, largely dictated by environmental conditions. The main routes are:

  • Photodegradation: This is a significant abiotic process where the compound is broken down by light, particularly UV radiation.[1][2] The degradation can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by reactive oxygen species (ROS) like hydroxyl radicals (•OH) present in the environment.[1][3]

  • Microbial Degradation: This biotic pathway involves the breakdown of TFMP compounds by microorganisms such as bacteria and fungi.[4][5] These organisms can utilize the compound as a source of carbon or nitrogen, breaking it down into smaller, less complex molecules through their enzymatic machinery.[4]

  • Hydrolysis: This involves the cleavage of chemical bonds by the addition of water. The stability of TFMP compounds to hydrolysis can vary significantly depending on the compound's structure and the pH of the surrounding medium.[6][7]

Q2: How does the trifluoromethyl group influence the degradation of the pyridine ring?

A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which significantly influences the chemical properties and, consequently, the degradation of the pyridine ring. Its presence makes the electron-deficient pyridine ring more susceptible to nucleophilic aromatic substitution.[8] This electronic effect can facilitate the initial steps of degradation, particularly in microbial or hydrolytic pathways. For instance, the herbicide flazasulfuron was found to readily decompose and metabolize through an intramolecular nucleophilic aromatic substitution reaction, a process triggered by the high electronegativity of the trifluoromethyl moiety.[8]

Q3: What are the major analytical techniques for studying these degradation pathways?

A3: The most common and powerful techniques for identifying and quantifying TFMP compounds and their degradation products are chromatography-mass spectrometry methods.[9]

  • High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This is the workhorse technique for analyzing non-volatile and thermally labile degradation products in aqueous samples. It offers excellent sensitivity and selectivity for both quantification of the parent compound and identification of metabolites.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable TFMP compounds and their degradation products. Derivatization may sometimes be necessary to increase the volatility of polar metabolites.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like LC-Orbitrap-MS provide highly accurate mass measurements, which are invaluable for elucidating the elemental composition of unknown degradation products.[10]

Q4: What are the challenges in identifying all degradation products of fluorinated compounds?

A4: A significant challenge is that conventional mass spectrometry workflows can miss a substantial fraction of fluorinated degradation products.[11][12] This can lead to an incomplete understanding of the degradation pathway and the potential environmental fate of the compound. To overcome this, it is highly recommended to complement LC-HRMS with 19F Nuclear Magnetic Resonance (NMR) spectroscopy .[11][12] 19F NMR is a powerful tool for detecting and quantifying all fluorinated species in a sample, providing a more complete picture of the degradation process.[12]

Part 2: Experimental Workflow & Protocols

This section provides a typical workflow for a degradation study and outlines key experimental protocols.

Typical Experimental Workflow for a Photodegradation Study

The following diagram illustrates a standard workflow for investigating the photodegradation of a trifluoromethylpyridine compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results & Interpretation A Prepare stock solution of TFMP compound B Prepare aqueous experimental solutions (e.g., in buffered water) A->B C Expose solutions to UV light source (e.g., Hg-lamp) B->C E Run dark control (no UV exposure) in parallel B->E D Collect samples at various time points C->D F Sample cleanup/extraction (e.g., SPE) D->F E->F G Analyze by HPLC-MS/MS or GC-MS F->G H Identify degradation products using HRMS and 19F NMR G->H I Quantify parent compound and major products G->I K Propose degradation pathway H->K J Determine degradation kinetics (e.g., half-life) I->J

Caption: Experimental workflow for a photodegradation study.

Protocol: Sample Preparation from Soil and Water Matrices

Proper sample preparation is crucial for accurate analysis. Here are general guidelines for soil and water samples.[13][14][15]

For Water Samples:

  • Filtration: Filter the water sample through a 0.22 µm filter to remove any particulate matter.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18 for reversed-phase) with methanol followed by ultrapure water.

    • Load the filtered water sample onto the cartridge.

    • Wash the cartridge with water to remove interfering salts.

    • Elute the analytes with a suitable organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

For Soil Samples:

  • Extraction:

    • Homogenize the soil sample.

    • Extract a known amount of soil with an appropriate solvent system (e.g., acetonitrile/water mixture) using sonication or shaking.

    • Centrifuge the sample to separate the soil particles from the supernatant.

  • Cleanup (if necessary): The supernatant can be further cleaned up using SPE, similar to the water sample protocol, to remove matrix components that could interfere with the analysis.

  • Concentration and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase for analysis.

Protocol: General HPLC-MS/MS Method for Analysis

This table provides a starting point for developing an HPLC-MS/MS method for a novel trifluoromethylpyridine compound. Method optimization will be required for specific analytes.

ParameterTypical SettingRationale/Expertise
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 2.7 µm)Provides good retention and separation for a wide range of moderately polar to non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape and ionization efficiency for many compounds in positive ion mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile is often preferred for its lower viscosity and better UV transparency.
Gradient Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute all compounds, then return to initial conditions for re-equilibration.A gradient elution is necessary to separate compounds with a range of polarities, which is common in degradation studies.
Flow Rate 0.2 - 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure good chromatographic efficiency.
Column Temperature 30 - 40 °CElevated temperatures can improve peak shape and reduce run times, but should be tested for analyte stability.
Injection Volume 2 - 10 µLKeep the injection volume small to avoid peak distortion.
MS Ionization Electrospray Ionization (ESI), Positive or Negative modeESI is suitable for polar and ionizable compounds. Test both modes to determine the best sensitivity for your compound and its metabolites.
MS/MS Mode Multiple Reaction Monitoring (MRM)For quantification of the parent compound and known metabolites, MRM provides the highest sensitivity and selectivity.
Full Scan/Prouct Ion Scan Used for identification of unknown degradation products.HRMS is particularly useful here.

Part 3: Troubleshooting Guide

This section provides guidance on how to diagnose and resolve common issues encountered during the analysis of trifluoromethylpyridine compounds.

Troubleshooting Decision Tree for Common HPLC Issues

This diagram can help you systematically troubleshoot common chromatographic problems.

G A Problem Observed in Chromatogram B Peak Tailing/Fronting? A->B C Retention Time Shift? A->C D Low Sensitivity/No Peak? A->D E Check for column overload. Decrease injection volume/concentration. B->E Yes F Ensure mobile phase pH is appropriate for analyte pKa. B->F Yes G Check for column contamination. Flush or replace column. B->G Yes H Verify mobile phase composition and flow rate. C->H Yes I Check for leaks in the system. C->I Yes J Ensure column is properly equilibrated. C->J Yes K Check sample degradation. Use fresh samples. D->K Yes L Optimize MS parameters (e.g., ionization source, voltages). D->L Yes M Check for matrix effects. Improve sample cleanup. D->M Yes

Caption: Decision tree for troubleshooting HPLC problems.

Q&A for Specific Troubleshooting Scenarios

Q: My peaks for the trifluoromethylpyridine compound are tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue and can be caused by several factors:

  • Secondary Interactions: The basic nitrogen on the pyridine ring can interact with acidic silanol groups on the silica-based column packing.

    • Solution: Use a column with end-capping or a hybrid particle technology to minimize silanol interactions. Alternatively, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help, but be mindful of its potential to cause ion suppression in MS.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Dilute your sample or reduce the injection volume.[16]

  • Column Contamination: Strongly retained compounds from previous injections can elute slowly and cause tailing.

    • Solution: Implement a column wash step at the end of your gradient or flush the column with a strong solvent.[17] If the problem persists, the column may need to be replaced.[16]

Q: I am having trouble getting good sensitivity for my degradation products in the MS. What can I do?

A: Low sensitivity for degradation products is often due to their increased polarity and different ionization properties compared to the parent compound.

  • Optimize Ionization: Experiment with both positive and negative ESI modes. Hydroxylated metabolites, for example, may ionize better in negative mode. Also, optimize source parameters like capillary voltage and gas flows.

  • Mobile Phase pH: The pH of the mobile phase can dramatically affect ionization efficiency. Adjust the pH to ensure your analytes of interest are in their ionized form.

  • Matrix Effects: Co-eluting matrix components can suppress the ionization of your analytes.

    • Solution: Improve your sample cleanup procedure. You can also try diluting the sample, as this can sometimes reduce matrix effects more than it reduces the analyte signal.

Q: I see many potential degradation products in my full scan MS data, but I'm struggling to confirm their structures. What is the best approach?

A: Structural elucidation of unknown metabolites requires a systematic approach:

  • Accurate Mass Measurement: Use HRMS to obtain the elemental composition of the parent ion and its fragments. This is a critical first step in proposing potential structures.

  • MS/MS Fragmentation Analysis: Compare the fragmentation pattern of the metabolite to that of the parent compound. Common fragmentation pathways can reveal which part of the molecule has been modified.

  • Isotopic Pattern Analysis: For compounds containing chlorine, like Fluopyram, the characteristic isotopic pattern of chlorine can help confirm its presence in a fragment ion.

  • Complementary Techniques: As mentioned earlier, 19F NMR is invaluable for confirming the presence and chemical environment of the trifluoromethyl group in the metabolites.[11][12]

Part 4: Compound-Specific Degradation Pathways

This section provides examples of degradation pathways for specific trifluoromethylpyridine compounds.

Case Study: Photodegradation of Fluopyram

Fluopyram is a fungicide that has been shown to degrade under UV-C irradiation.[10] The degradation proceeds through various reactions, including hydroxylation and rearrangement.[10]

Degradation ProductProposed Transformation
Dihydroxyl fluopyramAddition of two hydroxyl groups to the molecule.
Hydroxylimide fluopyramHydroxylation and formation of an imide group.
Mono, di, and trihydroxyl lactamFormation of a lactam ring with subsequent hydroxylation.
Rearrangement productsLoss of H2C=CH2 followed by molecular rearrangement.
(Based on data from Mekonnen et al., 2018)[10]
Case Study: Degradation of Fluazifop-P-butyl

Fluazifop-P-butyl is an herbicide that degrades in the environment, particularly under sunlight.[18]

Degradation ProductProposed Transformation
Fluazifop acidHydrolysis of the butyl ester group.
2-(4-hydroxyphenoxy)-5-trifluoromethyl pyridineCleavage of the propionic acid moiety.
2-hydroxy-5-trifluoromethylpyridineCleavage of the ether linkage.
3-(trifluoromethyl) pyridineFurther degradation and loss of the ether linkage.
(Based on data from Ismail, 2020)[18]
Generalized Photodegradation Pathway of a Trifluoromethylpyridine

The following diagram illustrates a generalized pathway for the photodegradation of a trifluoromethylpyridine compound, highlighting common reaction types.

G A Trifluoromethylpyridine Parent Compound B Hydroxylation (+OH) A->B •OH radical attack C Dehalogenation (-Cl, -Br, etc.) A->C E Defluorination (-F) A->E Photoreduction D Ring Cleavage B->D B->E H Ring-Opened Products D->H I Trifluoroacetic Acid (TFA) & Fluoride Ions E->I F Hydroxylated Intermediates G Dehalogenated Intermediates G->D

Caption: Generalized photodegradation pathways.

References

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  • Gnanasekaran, L., et al. (2022). Photo-Catalytic Remediation of Pesticides in Wastewater Using UV/TiO2. Catalysts, 12(11), 1339. [Link]

  • Mekonnen, T. F., et al. (2018). New Photodegradation Products of the Fungicide Fluopyram: Structural Elucidation and Mechanism Identification. Molecules, 23(11), 2940. [Link]

  • Al-Musawi, T. J., et al. (2022). Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils. Catalysts, 12(1), 108. [Link]

  • Wang, Y., et al. (2021). The impacts of different pH to degradation (a) and defluorination (b) of HFPO-TA under ambient condition. ResearchGate. [Link]

  • McGrath, M. J., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]

  • López-Ruiz, R., et al. (2016). HPLC and LC/MS/MS operation condition. ResearchGate. [Link]

  • Sadowski, Z., et al. (2023). Effect of microorganisms on degradation of fluopyram and tebuconazole in laboratory and field studies. Scientific Reports, 13(1), 1999. [Link]

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How to prevent decarboxylation of pyridylacetic acids during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of pyridylacetic acids. As a Senior Application Scientist, I understand the nuances and challenges associated with synthesizing these valuable compounds, which are prone to decarboxylation. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you navigate the complexities of your experiments and achieve successful outcomes.

Troubleshooting Guide: Preventing Decarboxylation

This section addresses specific issues you may encounter during the synthesis of pyridylacetic acids, with a focus on preventing unwanted decarboxylation.

Issue 1: Significant product loss attributed to decarboxylation during the reaction.

If you are observing a lower than expected yield and identifying the corresponding methylpyridine as a major byproduct, decarboxylation is likely occurring during your reaction.

Root Cause Analysis:

Pyridylacetic acids, particularly the 2- and 4-isomers, are susceptible to decarboxylation, a reaction in which a carboxyl group is removed, releasing carbon dioxide.[1] This process is often accelerated by heat and the presence of certain catalysts. The stability of the resulting carbanion intermediate plays a crucial role; the electron-withdrawing nature of the pyridine ring at the 2- and 4-positions stabilizes this intermediate, facilitating decarboxylation.[1] The 3-isomer is generally more stable.[1]

Immediate Corrective Actions:

  • Lower the Reaction Temperature: Many decarboxylation reactions are thermally driven.[2] If your protocol allows, reduce the reaction temperature. Even a modest decrease can significantly slow the rate of decarboxylation.

  • pH Control: The decarboxylation of pyridylacetic acids is often pH-dependent. The neutral form of the acid is more prone to decarboxylation than its protonated (pyridinium) or deprotonated (carboxylate) forms.[3] Maintaining a strongly acidic or alkaline pH can help to suppress this side reaction.[3]

Long-Term Solutions & Preventative Measures:

  • Synthesis of an Ester Precursor: A robust strategy to circumvent decarboxylation is to synthesize the corresponding pyridylacetate ester first. Esters are significantly more stable to decarboxylation. The desired pyridylacetic acid can then be obtained by hydrolysis of the ester under mild conditions.[4][5]

  • Use of Protecting Groups: While less common for the carboxylic acid itself in this context, protecting other reactive groups on the molecule can prevent side reactions that might inadvertently create conditions favorable for decarboxylation.[6][7]

  • Flow Chemistry: For highly unstable pyridylacetic acids, consider using a continuous flow chemistry setup.[8] This technique allows for the rapid synthesis and immediate use of unstable intermediates, minimizing the time they are exposed to conditions that could lead to decomposition.[9]

Issue 2: My pyridylacetic acid is decarboxylating during the final purification step (e.g., chromatography or recrystallization).

Product loss during purification is a common and frustrating problem.

Root Cause Analysis:

The conditions used for purification can inadvertently promote decarboxylation.

  • Chromatography: The stationary phase (e.g., silica gel) can have an acidic surface, which may catalyze decarboxylation, especially when combined with heat generated by the elution process.

  • Recrystallization: Using high temperatures to dissolve the compound in the recrystallization solvent can lead to significant product loss.

Troubleshooting and Optimization:

Purification MethodProblemRecommended Solution
Column Chromatography Acidic silica gel promoting decarboxylation.1. Use Neutralized Silica: Treat the silica gel with a base like triethylamine before packing the column. 2. Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina. 3. Flash Chromatography: The reduced time the compound spends on the column can minimize degradation.
Recrystallization High temperatures causing decarboxylation.1. Solvent Selection: Choose a solvent system that allows for dissolution at a lower temperature. 2. Slow Evaporation: If the compound is sufficiently soluble, consider slow evaporation of a suitable solvent at room temperature to obtain crystals.
Acid-Base Extraction Localized heating or prolonged exposure to unfavorable pH.1. Work-up at Low Temperature: Perform extractions in an ice bath to minimize thermal degradation. 2. Rapid pH Adjustment and Extraction: Do not let the aqueous solution of the pyridylacetic acid sit for extended periods, especially at intermediate pH values.
Issue 3: I am attempting a metal-catalyzed cross-coupling reaction and observing significant decarboxylation.

Metal catalysts can sometimes promote decarboxylation, especially at elevated temperatures.

Root Cause Analysis:

Certain transition metals, like palladium and copper, can interact with the carboxyl group, facilitating its removal.[10][11][12] This is particularly true in reactions that require high temperatures.

Strategies for Mitigation:

  • Lower Catalyst Loading: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate.

  • Ligand Modification: The choice of ligand can influence the behavior of the metal catalyst. Experiment with different ligands to find one that promotes the desired coupling reaction without facilitating decarboxylation.

  • Alternative Catalysts: Investigate if other metal catalysts are effective for your transformation at lower temperatures. For example, nickel-based catalysts can sometimes be used under milder conditions than palladium catalysts.[10]

  • Two-Step Approach: As mentioned previously, performing the cross-coupling reaction on the more stable pyridylacetate ester and then hydrolyzing to the acid is a reliable alternative.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of pyridylacetic acid decarboxylation?

The decarboxylation of pyridylacetic acids, particularly the 2- and 4-isomers, proceeds through a zwitterionic intermediate.[13] The pyridine nitrogen can be protonated, and the resulting pyridinium species can stabilize the negative charge that develops on the alpha-carbon as the carbon-carbon bond to the carboxyl group breaks. This leads to the formation of a resonance-stabilized ylide intermediate and the release of carbon dioxide.

DecarboxylationMechanism cluster_0 Decarboxylation of 4-Pyridylacetic Acid PyridylaceticAcid 4-Pyridylacetic Acid (Zwitterionic Form) TransitionState Transition State PyridylaceticAcid->TransitionState Heat (Δ) Ylide Ylide Intermediate (Resonance Stabilized) TransitionState->Ylide -CO₂ CO2 CO₂ Methylpyridine 4-Methylpyridine Ylide->Methylpyridine +H⁺

Caption: Decarboxylation mechanism of 4-pyridylacetic acid.

Q2: Why are 2- and 4-pyridylacetic acids more prone to decarboxylation than the 3-isomer?

The enhanced stability of the carbanion-like transition state for the 2- and 4-isomers is the key reason.[1] For 2- and 4-pyridylacetic acids, the negative charge that develops on the alpha-carbon during decarboxylation can be delocalized onto the electronegative nitrogen atom of the pyridine ring through resonance. This resonance stabilization is not possible for the 3-isomer, making it significantly more stable towards decarboxylation.[1]

Q3: Are there any "decarboxylation-proof" synthesis strategies?

While no method is entirely foolproof, some strategies come very close to eliminating decarboxylation as a significant side reaction.

  • Synthesis via Meldrum's Acid Derivatives: A three-component synthesis using Meldrum's acid derivatives allows for the construction of pyridylacetic acid derivatives without ever having to handle the potentially unstable free acid.[14][15][16]

  • Hydrolysis of Nitrile Precursors: Synthesizing the corresponding pyridylacetonitrile and then hydrolyzing it to the carboxylic acid can be an effective route. However, care must be taken during the hydrolysis step, as harsh conditions can still lead to decarboxylation.[3]

SynthesisStrategies cluster_0 Strategies to Avoid Decarboxylation Start Starting Materials Ester_Route Synthesize Pyridylacetate Ester Start->Ester_Route Nitrile_Route Synthesize Pyridylacetonitrile Start->Nitrile_Route Meldrums_Route Use Meldrum's Acid Derivative Start->Meldrums_Route Hydrolysis Mild Hydrolysis Ester_Route->Hydrolysis Nitrile_Route->Hydrolysis Final_Product Pyridylacetic Acid Meldrums_Route->Final_Product Directly forms derivative Hydrolysis->Final_Product

Caption: Decision workflow for synthesis strategy.

Q4: Can I use an enzyme to synthesize my pyridylacetic acid?

Enzymatic synthesis is a promising area, particularly for achieving high stereoselectivity. While not as common as traditional organic synthesis for this class of compounds, specific enzymes could potentially be used for the hydrolysis of a prochiral pyridylacetate ester to a chiral pyridylacetic acid, or for other transformations that avoid harsh reaction conditions. This is an area of ongoing research and may offer elegant solutions for specific synthetic challenges.

References

  • Gao, F., et al. (2018). Isotope Effect, Mechanism, and Origin of Catalysis in the Decarboxylation of Mandelylthiamin. Journal of the American Chemical Society, 140(35), 11013-11021. [Link]

  • Brown, E. V., & Neil, R. H. (1950). Mechanism of the Decarboxylation of α-Pyridylacetic Acid. Journal of the American Chemical Society, 72(1), 144-145. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • Langston, J. A., et al. (2007). Ornithine decarboxylase promotes catalysis by binding the carboxylate in a buried pocket containing phenylalanine 397. Biochemistry, 46(49), 14177-14185. [Link]

  • Johnson, T. C., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14216-14227. [Link]

  • Kharaka, Y. K., et al. (1983). Thermal decarboxylation of acetic acid: Implications for origin of natural gas. Geochimica et Cosmochimica Acta, 47(3), 397-402. [Link]

  • CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride. (2008).
  • Johnson, T. C., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ChemRxiv. [Link]

  • Majdecki, M., et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4663. [Link]

  • Johnson, T. C., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14216-14227. [Link]

  • Johnson, T. C., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ACS Publications. [Link]

  • Johnson, T. C., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link]

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  • Johnson, T. C., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link]

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  • Protective Groups. Organic Chemistry Portal. [Link]

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  • Processing unstable intermediates with Flow Chemistry. (2017). Interchim – Blog. [Link]

  • Gonzalez, A., et al. (2021). Efficient non-noble Ni–Cu based catalysts for the valorization of palmitic acid through a decarboxylation reaction. Catalysis Science & Technology, 11(19), 6486-6497. [Link]

  • Kumar, R., et al. (2019). Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. The Journal of Organic Chemistry, 84(16), 10256-10264. [Link]

  • Deng, F., et al. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. ACS Catalysis, 11(23), 14625–14634. [Link]

  • Yoshida, J.-i., et al. (2015). Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis. Organic Process Research & Development, 19(7), 789-802. [Link]

  • Mlostoń, G., et al. (2014). Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation. Journal of Molecular Structure, 1074, 44-50. [Link]

  • Powers, I. G., et al. (2019). Field Effects Govern the Decarboxylation of Copper(II)-Benzoates: Kinetic and Mechanistic Studies. Organometallics, 38(15), 2894-2901. [Link]

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  • Chiang, Y., et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid decarboxylation. Journal of the American Chemical Society, 131(33), 11843-11850. [Link]

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  • Liu, J., & Anslyn, E. V. (2011). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. Journal of the American Chemical Society, 133(49), 19731-19738. [Link]

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Technical Support Center: Purification of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during the preparation of this important synthetic intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.

Introduction

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is paramount for the success of subsequent reactions and the quality of the final product. This guide provides a structured approach to identifying and removing common impurities that may arise during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my preparation of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid?

A1: Based on common synthetic routes, the most likely impurities include:

  • Unreacted Starting Materials: Such as 2,3-dichloro-5-(trifluoromethyl)pyridine or 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile.

  • Regioisomers: Depending on the synthetic strategy, isomers with substitution at different positions on the pyridine ring could form.

  • Hydrolysis Intermediates: If the synthesis proceeds via hydrolysis of a nitrile precursor, the corresponding amide, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetamide, is a common impurity.[2]

  • Dechlorinated Byproducts: Loss of the chlorine atom from the pyridine ring can lead to the formation of 2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid.[3]

  • Solvent and Reagent Residues: Residual solvents or reagents used in the synthesis and workup can also be present.

Q2: My NMR spectrum shows a peak that I suspect is the corresponding amide impurity. How can I confirm this?

A2: The amide impurity, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetamide, will have characteristic signals in an NMR spectrum. Specifically, you would expect to see two broad singlets in the 1H NMR spectrum corresponding to the -NH2 protons, typically in the range of 6-8 ppm. The methylene (-CH2-) protons will also have a slightly different chemical shift compared to the carboxylic acid. To confirm, you can perform a D2O exchange experiment, which will cause the amide N-H peaks to disappear.

Q3: Can I use a simple acid-base extraction to purify my product?

A3: Yes, an acid-base extraction is a highly effective initial purification step. As a carboxylic acid, your target compound will be deprotonated by a weak base (e.g., sodium bicarbonate solution) and become water-soluble. Neutral impurities, such as unreacted halopyridine starting materials, will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate your purified product.[4] However, this may not remove acidic or very polar neutral impurities.

Troubleshooting Guide

This section provides a systematic approach to addressing specific purity issues.

Issue 1: Presence of Unreacted Starting Material (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine)
  • Causality: Incomplete reaction during the introduction of the acetic acid moiety. This can be due to insufficient reaction time, low temperature, or deactivated reagents.

  • Identification: The starting material is less polar than the product. It will have a higher Rf value on a TLC plate (e.g., using a mobile phase of ethyl acetate/hexanes). Its presence can be confirmed by GC-MS or by comparing the NMR spectrum of the crude product with that of the starting material.

  • Resolution:

    • Acid-Base Extraction: As a neutral compound, 2,3-dichloro-5-(trifluoromethyl)pyridine will not be extracted into an aqueous basic solution. A thorough extraction as described in the protocol below should effectively remove it.

    • Column Chromatography: If extraction is insufficient, flash column chromatography on silica gel can be employed. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) will allow for the separation of the less polar starting material from the more polar product.[5]

Issue 2: Incomplete Hydrolysis of the Nitrile Precursor
  • Causality: The hydrolysis of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile to the carboxylic acid can be slow and may stop at the intermediate amide stage, especially under mild basic or acidic conditions.[2]

  • Identification: The amide is a neutral compound with polarity intermediate between the nitrile and the carboxylic acid. It can be identified by NMR (as described in the FAQ) and IR spectroscopy (presence of C=O and N-H stretching bands).

  • Resolution:

    • Force the Reaction to Completion: The most effective solution is to re-subject the crude product mixture to more stringent hydrolysis conditions. This could involve heating for a longer duration with a stronger acid (e.g., 6M HCl) or base (e.g., 6M NaOH).

    • Chromatographic Separation: If further reaction is not feasible, column chromatography can separate the amide from the carboxylic acid.

Troubleshooting Workflow

G start Crude Product Analysis (TLC, NMR, LC-MS) impurity_check Impurity Detected? start->impurity_check starting_material Unreacted Starting Material? impurity_check->starting_material Yes pure_product Pure Product impurity_check->pure_product No amide_impurity Amide Impurity? starting_material->amide_impurity No extraction Perform Acid-Base Extraction starting_material->extraction Yes other_impurity Other Impurity? amide_impurity->other_impurity No rehydrolyze Re-hydrolyze under Forcing Conditions amide_impurity->rehydrolyze Yes chromatography Column Chromatography other_impurity->chromatography Yes extraction->impurity_check rehydrolyze->impurity_check recrystallization Recrystallization chromatography->recrystallization recrystallization->pure_product end End pure_product->end

Caption: Troubleshooting workflow for impurity removal.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove neutral organic impurities from the acidic product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stopper the funnel and shake gently, venting frequently to release the CO2 gas produced.

  • Extraction: Continue shaking until gas evolution ceases. Allow the layers to separate. The deprotonated product will be in the upper aqueous layer.

  • Separation: Drain the lower organic layer, which contains the neutral impurities.

  • Wash: Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~2. The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

This is a final polishing step to obtain a highly crystalline and pure product.

  • Solvent Screening: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for pyridylacetic acids include ethanol/water, acetone/hexanes, or toluene.[5][6]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Purification Workflow Diagram

G crude Crude Product extraction Acid-Base Extraction crude->extraction chromatography Column Chromatography (Optional) extraction->chromatography recrystallization Recrystallization chromatography->recrystallization pure Pure Product (>99%) recrystallization->pure

Caption: General purification workflow for the target compound.

Data Summary Table
Purification MethodTarget Impurities RemovedTypical Purity AchievedAdvantagesDisadvantages
Acid-Base Extraction Neutral organic compounds (e.g., starting materials)90-95%High capacity, fast, and inexpensiveDoes not remove acidic or polar impurities
Column Chromatography Most impurities with different polarities>98%High resolution for complex mixturesTime-consuming, requires large solvent volumes
Recrystallization Impurities with different solubility profiles>99%Yields highly pure crystalline solidPotential for significant product loss

References

  • CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents.
  • Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine - ResearchGate. Available at: [Link]

  • 2-Pyridylacetic acid derivatives, preparations thereof, and compositions containing them - Google Patents.
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  • EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same - Google Patents.
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  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - ResearchGate. Available at: [Link]

  • n-(5-chloro-2-pyridyl)triflimide - Organic Syntheses Procedure. Available at: [Link]

  • [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | C8H5ClF3NO2 | CID 53414467 - PubChem. Available at: [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives - SIELC Technologies. Available at: [Link]

  • Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - MDPI. Available at: [Link]

  • 3-Pyridylacetic acid hydrochloride - SIELC Technologies. Available at: [Link]

  • Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed. Available at: [Link]

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Validation & Comparative

Comparing synthetic routes for 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid: A Comparative Analysis

Introduction

The compound 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid is a highly functionalized pyridine derivative. Molecules incorporating the 3-chloro-5-(trifluoromethyl)pyridine scaffold are crucial intermediates in the development of modern agrochemicals and pharmaceuticals. The specific arrangement of the chloro, trifluoromethyl, and acetic acid substituents imparts unique electronic and lipophilic properties, making this molecule a valuable building block for targeted synthesis. For researchers and process chemists, selecting an optimal synthetic route is a critical decision dictated by factors such as scale, cost, safety, and overall efficiency.

This guide provides a comparative analysis of two distinct synthetic strategies for preparing 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid. The first route is a robust, multi-step sequence starting from the industrial intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine, proceeding through a key cyanation and subsequent hydrolysis. The second route employs a classical name reaction, the Arndt-Eistert homologation, to achieve a one-carbon chain extension from the corresponding pyridine-2-carboxylic acid. Each route will be examined in detail, providing not only the procedural steps but also the underlying chemical principles that govern their success.

Route 1: Cyanation-Hydrolysis of a Dichloropyridine Intermediate

This approach is a pragmatic and scalable pathway that builds upon a common, commercially available starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine. The strategy hinges on the differential reactivity of the two chlorine atoms on the pyridine ring, allowing for a selective functionalization at the C-2 position.

Overall Strategy

The synthesis begins with the selective displacement of the more reactive 2-chloro substituent with a cyanide group, followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid.

Route_1_Cyanation_Hydrolysis start 2,3-Dichloro-5-(trifluoromethyl)pyridine intermediate 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine start->intermediate  NaCN, DMAP (cat.) Propionitrile, H₂O   product 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid intermediate->product  H₂SO₄ / H₂O Heat  

Caption: Workflow for the Cyanation-Hydrolysis Route.

Mechanistic Considerations and Experimental Choices

Step 1: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

The starting material itself is a product of a rigorous industrial synthesis, typically originating from 3-picoline or related precursors. The manufacturing process involves high-temperature chlorinations to install the chlorine atoms and form a trichloromethyl group, which is subsequently converted to the trifluoromethyl group via a halogen exchange reaction with hydrogen fluoride (HF)[1][2]. One common method involves the chlorination of 2-chloro-5-trifluoromethylpyridine with chlorine gas in the presence of a Lewis acid catalyst like ferric chloride at elevated temperatures (150-170 °C)[3]. These harsh conditions are necessary to overcome the electron-deficient nature of the pyridine ring and achieve electrophilic aromatic substitution.

Step 2: Selective Cyanation

The key to this route is the regioselective nucleophilic aromatic substitution (SNAr) at the C-2 position. The chlorine atom at C-2 is significantly more labile than the one at C-3. This enhanced reactivity is due to the stabilizing effect of the adjacent ring nitrogen, which can accommodate the negative charge developed in the Meisenheimer intermediate through resonance.

A procedure adapted from patent literature involves reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with sodium cyanide[4]. The use of a catalyst such as 4-(dimethylamino)pyridine (DMAP) and a solvent system like propionitrile/water facilitates the reaction, which proceeds to give 3-chloro-5-(trifluoromethyl)picolinonitrile in good yield (approx. 76%)[4].

Experimental Protocol: Route 1

Step 2a: Synthesis of 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine[4]

  • To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 2,3-dichloro-5-(trifluoromethyl)pyridine (40.5 mmol), 4-(dimethylamino)pyridine (42.6 mmol), and propionitrile (65 mL).

  • Heat the mixture to reflux and stir overnight.

  • Cool the reaction to ambient temperature.

  • In a separate beaker, dissolve sodium cyanide (61.2 mmol) in water (11 mL) and add this solution to the reaction mixture.

  • Stir the biphasic mixture vigorously for 5 hours.

  • Dilute the reaction with water (25 mL). Separate the organic phase.

  • Wash the organic phase sequentially with water and 2M HCl.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 3-chloro-5-(trifluoromethyl)picolinonitrile.

Step 2b: Hydrolysis to 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

Note: This is a generalized procedure as specific literature for this substrate is sparse. Nitrile hydrolysis is a standard transformation.

  • Combine the crude 3-chloro-5-(trifluoromethyl)picolinonitrile from the previous step with a 1:1 mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux (approx. 100-120 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Adjust the pH of the aqueous solution to ~2-3 with a concentrated sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by recrystallization.

Route 2: Arndt-Eistert Homologation Pathway

This synthetic route represents a more classical approach, utilizing the well-established Arndt-Eistert reaction for the one-carbon homologation of a carboxylic acid. This pathway is elegant but introduces significant safety challenges, particularly concerning the use of diazomethane.

Overall Strategy

The synthesis starts with 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. This acid is first converted to its acid chloride, which then reacts with diazomethane to form a diazoketone. A subsequent silver-catalyzed Wolff rearrangement generates a ketene, which is trapped by water to afford the desired one-carbon extended acetic acid.

Route_2_Arndt_Eistert start 3-Chloro-5-(trifluoromethyl) pyridine-2-carboxylic acid step1 Acid Chloride start->step1 SOCl₂ step2 α-Diazoketone step1->step2 CH₂N₂ (2 eq.) step3 Ketene Intermediate step2->step3 Ag₂O, H₂O (Wolff Rearrangement) product 2-(3-Chloro-5-(trifluoromethyl) pyridin-2-yl)acetic acid step3->product (Hydrolysis)

Caption: Workflow for the Arndt-Eistert Homologation Route.

Mechanistic Considerations and Experimental Choices

Step 1: Synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid

This starting material is commercially available, though its synthesis would likely involve the selective oxidation of a 2-alkyl-3-chloro-5-(trifluoromethyl)pyridine precursor. It is also a known metabolite of the agrochemicals Fluopicolide and Fluopyram[5].

Step 2: Arndt-Eistert Homologation

This three-step sequence is a powerful tool for extending a carboxylic acid by a single methylene (-CH₂) group[6].

  • Acid Chloride Formation: The carboxylic acid is activated by conversion to its acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. This increases the electrophilicity of the carbonyl carbon for the subsequent step.

  • Diazoketone Formation: The acid chloride reacts with diazomethane. Two equivalents of diazomethane are required: the first acts as a nucleophile to displace the chloride, and the second acts as a base to neutralize the HCl byproduct, preventing the formation of a chloromethyl ketone side product[7].

  • Wolff Rearrangement: This is the crucial step of the sequence. In the presence of a catalyst (commonly Ag₂O), heat, or light, the diazoketone loses N₂ gas to form a highly reactive carbene. This carbene undergoes a 1,2-rearrangement, where the pyridyl group migrates to the carbene carbon, concertedly forming a ketene intermediate. This rearrangement generally proceeds with retention of configuration at the migrating center[6]. The ketene is then immediately trapped by a nucleophile present in the reaction mixture (in this case, water) to form the final acetic acid product.

Experimental Protocol: Route 2

Disclaimer: Diazomethane is extremely toxic, explosive, and carcinogenic. This reaction should only be performed by trained personnel in a specialized fume hood with appropriate safety precautions, including the use of non-etched glassware.

Step 2a: Formation of 3-chloro-5-(trifluoromethyl)pyridin-2-ylcarbonyl chloride

  • To a round-bottom flask, add 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (10 mmol) and thionyl chloride (20 mmol, 2 eq.).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture gently to reflux for 2-3 hours until gas evolution ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is typically used immediately in the next step.

Step 2b: Arndt-Eistert Synthesis

  • Dissolve the crude acid chloride in a dry, inert solvent such as diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an ethereal solution of diazomethane (2.0-2.2 equivalents) with gentle stirring. The yellow color of diazomethane should persist, indicating a slight excess.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 1-2 hours.

  • Carefully quench any remaining diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • To this solution of the crude diazoketone, add a suspension of silver(I) oxide (0.5 mmol, 5 mol%) in water.

  • Heat the mixture to 50-60 °C with vigorous stirring. The reaction progress can be monitored by the evolution of nitrogen gas.

  • After the reaction is complete, filter the mixture to remove the silver catalyst.

  • Acidify the aqueous phase and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Comparative Analysis

ParameterRoute 1: Cyanation-HydrolysisRoute 2: Arndt-Eistert Homologation
Starting Material 2,3-dichloro-5-(trifluoromethyl)pyridine3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Key Reagents Sodium Cyanide (NaCN), H₂SO₄Thionyl Chloride (SOCl₂), Diazomethane (CH₂N₂), Silver Oxide (Ag₂O)
Number of Steps 2 (from dichloropyridine)3 (as a one-pot sequence from the acid)
Overall Yield Moderate to Good (typically 50-70%)Variable, often Moderate (typically 40-60%)
Safety Concerns High: NaCN is highly toxic. Synthesis of the starting material involves corrosive HF and Cl₂ gas.Extreme: Diazomethane is highly toxic, a potent carcinogen, and can explode unpredictably.
Scalability High: This route is more amenable to industrial scale-up due to the avoidance of diazomethane.Very Low: The hazards of diazomethane make this route unsuitable for large-scale production.
Cost-Effectiveness Potentially more cost-effective at scale due to the use of cheaper bulk reagents.Likely more expensive due to the cost of the starting carboxylic acid and the specialized handling required for diazomethane.
Waste Profile Generates cyanide and acidic waste streams requiring careful neutralization and disposal.Generates silver waste and requires careful quenching of diazomethane.

Conclusion and Recommendation

Both synthetic routes presented offer viable methods for the laboratory-scale preparation of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid. However, they differ profoundly in their practicality, safety, and scalability.

Route 1 (Cyanation-Hydrolysis) stands out as the superior strategy for nearly all applications beyond small-scale academic research. Its reliance on a common industrial intermediate and the avoidance of exceptionally hazardous reagents like diazomethane make it the more robust, reliable, and scalable option. While it involves the use of toxic cyanides and harsh conditions for the synthesis of its precursor, these are manageable hazards in a standard process chemistry setting.

Route 2 (Arndt-Eistert Homologation) , while mechanistically elegant, is severely hampered by the extreme hazards associated with diazomethane. Its application should be restricted to situations where only very small quantities are needed and where the necessary specialized safety infrastructure is available. It serves as an excellent case study in classical organic synthesis but is not a practical choice for drug development or agrochemical production campaigns.

For researchers and drug development professionals, the clear recommendation is to pursue the Cyanation-Hydrolysis pathway (Route 1) . Its established transformations and more favorable safety profile provide a solid foundation for the efficient and scalable synthesis of this important chemical intermediate.

References

  • CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
  • Alfa Chemical. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Alfa Chemical. [Link]

  • Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 114–125. [Link]

  • CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
  • PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. [Link]

  • Slideshare. (2016, May 19). Arndt-eistert homologation. [Link]

Sources

Safety Operating Guide

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Guide: 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

Executive Hazard Summary & Rationale

Disposal of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid requires strict adherence to halogenated waste protocols.[1][2] Unlike standard organic acids, the presence of the trifluoromethyl (-CF3) and chloro (-Cl) groups dictates the disposal route.[2]

The Critical Risk: Standard incineration without flue gas scrubbing is insufficient. Thermal decomposition of this compound releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases. HF is highly corrosive to incinerator linings and toxic to the environment. Therefore, this waste must be flagged for facilities equipped with acid gas scrubbers.

Compound Profile & Safety Data
PropertySpecificationOperational Implication
CAS Number 1000522-34-8 (Representative)Use for specific waste manifests.[1][2]
Molecular Formula

High halogen content (>30% by mass).[1][2]
Acidity (pKa) ~3.5 (Carboxylic Acid)Corrosive to metal containers.[1][2] Use HDPE or Glass.[3]
Hazards (GHS) Irritant (Skin/Eye), Aquatic ToxicityAvoid drain disposal.[1][2][4] Double-glove during handling.
Decomposition Releases HF, HCl, NOx, COxMANDATORY: Incineration with Scrubber.[1][2]

Pre-Disposal Assessment & Segregation

Core Directive: Never mix this compound with non-halogenated solvents (e.g., Acetone, Methanol) or strong oxidizers.

Segregation Rules (The "Golden Rules")
  • Halogenated Stream: This compound must enter the Halogenated Organic Waste stream.

  • Acid Compatibility: As a carboxylic acid, ensure the waste container does not contain strong bases (Cyanides, Sulfides) or reactive metals, which could generate heat or toxic gas.

  • Aqueous vs. Organic:

    • If solid/pure: Dispose of as solid hazardous waste.

    • If in solution (HPLC/Reaction): Segregate based on the solvent. If the solvent is water-based, check pH. If organic, it goes to Halogenated Solvents.

Disposal Workflow (Decision Logic)

The following diagram outlines the decision-making process for disposing of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid.

DisposalWorkflow Start Waste Generation: 2-(3-Chloro-5-(trifluoromethyl) pyridin-2-yl)acetic acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Contaminated Gloves) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor, Rinsate) StateCheck->LiquidWaste Liquid Bagging Double Bag in Heavy Duty Polyethylene SolidWaste->Bagging SolidLabel Label: Toxic Solid, Organic Tag: 'Contains Fluorinated Organics' Bagging->SolidLabel Storage Satellite Accumulation Area (Secondary Containment) SolidLabel->Storage SolventCheck Is Solvent Aqueous? LiquidWaste->SolventCheck Aqueous Aqueous Stream SolventCheck->Aqueous Yes Organic Organic Solvent Stream SolventCheck->Organic No AdjustPH Adjust pH to 5-9 (Prevent Acid Corrosion) Aqueous->AdjustPH Container Transfer to HDPE Carboy (Do NOT use Metal) AdjustPH->Container HaloStream Combine with HALOGENATED Solvents Organic->HaloStream HaloStream->Container FinalLabel Label: Halogenated Waste (D002, F-Codes) Container->FinalLabel FinalLabel->Storage Disposal High-Temp Incineration (w/ HCl/HF Scrubber) Storage->Disposal

Caption: Operational workflow for segregating and packaging fluorinated pyridine derivatives to ensure downstream compliance.

Detailed Step-by-Step Protocol

Scenario A: Solid Waste (Pure Compound or Contaminated Debris)

Applicability: Expired reagents, weigh boats, contaminated PPE, spill cleanup materials.[1][2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a double-lined hazardous waste bag. Do not use metal cans due to potential acid corrosion from residual moisture.

  • Packaging:

    • Place the material inside the primary container.

    • If using bags, twist and tape the neck of the inner bag before sealing the outer bag (Gooseneck seal).

  • Labeling:

    • Affix a hazardous waste label.[3]

    • Crucial: Write "Contains Fluorinated Organics" in the constituents section. This alerts the disposal vendor to the HF generation risk.

Scenario B: Liquid Waste (Reaction Mixtures, HPLC Waste)

Applicability: Mother liquors, extraction layers.[1]

  • Compatibility Check (Self-Validating Step):

    • Test: Take a 1 mL aliquot of the waste. Add it to a small volume of the current "Halogenated Waste" drum contents in a fume hood.

    • Observation: Watch for bubbling, heat, or precipitation. If stable, proceed.

  • Transfer:

    • Pour waste into a dedicated Halogenated Solvent carboy (HDPE or Glass).

    • Never pour into the "Non-Halogenated" or "Aqueous Acid" drum.

  • Labeling:

    • Mark the container as "Flammable" (if organic solvent is present) and "Toxic" .[3]

    • List "Pyridine derivative" and "Trifluoromethyl acetic acid" on the chemical log.

Emergency Contingencies

In the event of a spill or exposure, immediate action is required.[5][6]

  • Spill Response:

    • Isolate: Evacuate the immediate area.

    • PPE: Wear nitrile gloves (double layer recommended), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

    • Neutralize: Since the compound is an acid, apply a weak base (sodium bicarbonate or spill pillow) to the spill before wiping.

    • Cleanup: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent carrier is flammable.

    • Disposal: Treat all cleanup material as Solid Hazardous Waste (Scenario A).

  • First Aid:

    • Skin Contact: Wash with soap and water for 15 minutes. The lipophilic nature of the pyridine ring may aid skin absorption; monitor for systemic toxicity.

    • Eye Contact: Rinse immediately for 15 minutes.[5][7] Seek medical attention.

Regulatory & Compliance Verification

To ensure your lab remains compliant with EPA (RCRA) and local regulations, verify the following before handoff:

  • Waste Codes:

    • D002: If the waste is aqueous and pH

      
       2.
      
    • Halogenated Solvents (F-Codes): If mixed with spent halogenated solvents (e.g., DCM, Chloroform), apply relevant F-codes (F001, F002).[1][8]

  • Manifesting: Ensure the waste manifest explicitly states "Halogenated Organic Liquid/Solid."

  • Vendor Verification: Confirm your EHS provider utilizes an incinerator with scrubbing capabilities for fluorinated compounds.

References

  • PubChem. (2025).[9][10] Compound Summary: [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid.[1][2][10] National Library of Medicine. [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 2
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.